Destrifluoroethoxy Lansoprazole
Description
Properties
CAS No. |
60524-97-2 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridine |
Origin of Product |
United States |
Foundational & Exploratory
2-(((3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole MSDS
An In-Depth Technical Guide to the Safe Handling of 2-(((3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (Omeprazole)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for 2-(((3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, a compound widely known as Omeprazole. As a proton pump inhibitor, Omeprazole is a cornerstone in the treatment of acid-related disorders, and its study is pivotal in gastroenterological drug development.[1] This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, more contextual understanding of the compound's characteristics, empowering researchers to work safely and effectively.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is essential for its safe handling and for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Chemical Formula | C17H19N3O3S | PubChem |
| Molecular Weight | 345.42 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich |
| Melting Point | 156 °C (decomposes) | Sigma-Aldrich |
| Solubility | Soluble in methanol and ethanol. Insoluble in water. | Cayman Chemical |
| CAS Number | 73590-58-6 | Cayman Chemical[2] |
Toxicological Profile and Hazard Identification
Omeprazole presents several hazards that necessitate careful handling to mitigate risk. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]
Hazard Classification:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2][4]
-
Acute Toxicity (Oral, Dermal, Inhalation) (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[2]
The irritant nature of Omeprazole is a key consideration. Prolonged or repeated contact with the skin can lead to dermatitis, characterized by redness and blistering.[4] Inhalation of the dust can irritate the respiratory tract.[4]
Risk Mitigation and the Hierarchy of Controls
A systematic approach to safety is paramount. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.
Caption: Hierarchy of controls for handling Omeprazole.
-
Elimination and Substitution: For most research applications involving Omeprazole, elimination and substitution are not feasible as the compound itself is the subject of study.
-
Engineering Controls: This is the most effective practical control. Always handle Omeprazole powder in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving Omeprazole. Ensure all personnel are thoroughly trained on these procedures and the associated hazards.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. The required PPE includes chemical-resistant gloves (nitrile is a suitable option), safety goggles with side shields, and a lab coat.[5]
Standard Operating Procedures for Safe Handling
The following protocols are designed to provide a framework for common laboratory procedures involving Omeprazole.
Weighing Omeprazole Powder
This procedure is critical as it presents the highest risk of aerosolization.
Caption: Workflow for weighing Omeprazole powder.
Step-by-Step Protocol:
-
Preparation:
-
Don appropriate PPE: nitrile gloves, safety goggles, and a lab coat.
-
Prepare a clean weigh boat and spatula.
-
Ensure the chemical fume hood is on and functioning correctly.
-
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
Place the weigh boat on the balance and tare it.
-
Carefully transfer the desired amount of Omeprazole powder to the weigh boat using the spatula. Avoid any actions that could create dust.
-
Once the desired weight is reached, close the container of Omeprazole.
-
-
Cleanup:
-
Carefully clean the spatula with a solvent-moistened wipe (e.g., 70% ethanol).
-
Wipe down the work surface within the fume hood.
-
Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.
-
Preparation of a Stock Solution
This procedure involves handling both the powder and solvents.
Step-by-Step Protocol:
-
Preparation:
-
Follow the preparation steps outlined in the weighing protocol (Section 4.1).
-
Select a suitable solvent (e.g., methanol or ethanol) and have it ready in the fume hood.
-
-
Dissolution:
-
Weigh the required amount of Omeprazole directly into a suitable flask or vial inside the fume hood.
-
Add the solvent to the container with the Omeprazole.
-
Cap the container and mix by swirling or vortexing until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
-
Storage and Cleanup:
-
Clearly label the container with the compound name, concentration, solvent, date, and your initials.
-
Store the solution under appropriate conditions (typically refrigerated and protected from light).
-
Dispose of any contaminated materials as described previously.
-
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is crucial.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For a small spill, carefully cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Clean: Gently sweep up the absorbed material and place it in a sealed container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
-
Storage: Store Omeprazole in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of unused Omeprazole and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.[4]
Conclusion
2-(((3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (Omeprazole) is a valuable compound in pharmaceutical research and development. While it presents manageable hazards, a thorough understanding of its properties and a commitment to safe handling practices are non-negotiable. By implementing the hierarchy of controls, adhering to established protocols, and being prepared for emergencies, researchers can work with this compound confidently and safely.
References
Sources
Technical Whitepaper: Characterization and Control of Destrifluoroethoxy Lansoprazole
[1]
Executive Summary
In the high-stakes environment of Proton Pump Inhibitor (PPI) development, the rigorous control of impurities is not merely a regulatory checkbox but a fundamental requirement for safety and efficacy.[1] Destrifluoroethoxy Lansoprazole represents a critical Process-Related Impurity (PRI) often misidentified in routine HPLC screening due to its structural similarity to the parent compound's core scaffold.[2][1]
This guide provides a definitive technical breakdown of this compound.[1] Unlike the oxidative degradation products (Sulfone/N-Oxide) typically discussed in stability studies, this impurity usually stems from upstream synthesis deviations.[1] Its presence serves as a direct marker of starting material purity, specifically the quality of the chloromethylpyridine intermediate.
Molecular Identity & Physicochemical Properties[2][3][4][5][6]
The term "Destrifluoroethoxy" explicitly denotes the absence of the 2,2,2-trifluoroethoxy group at the 4-position of the pyridine ring, which is replaced by a hydrogen atom.[2] This substitution significantly alters the lipophilicity and acid stability of the molecule compared to the parent Lansoprazole.[2][1]
Core Chemical Data[2][7]
| Parameter | Specification |
| Common Name | This compound |
| IUPAC Name | 2-[[(3-methylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole |
| CAS Registry Number | 60524-97-2 |
| Molecular Formula | C₁₄H₁₃N₃OS |
| Molecular Weight | 271.34 g/mol |
| Monoisotopic Mass | 271.0779 Da |
| Structural Difference | Loss of |
| Parent Compound | Lansoprazole ( |
Structural Significance
The removal of the electron-withdrawing trifluoroethoxy group affects the
Origin & Formation Pathways[2]
Understanding the causality of this impurity is essential for root-cause analysis (RCA) in manufacturing.[1]
Primary Pathway: Process-Related Impurity (PRI)
This compound is rarely a degradation product of the finished dosage form.[1] Instead, it is a "carry-over" impurity generated during the synthesis of the API.[2]
-
Mechanism: Lansoprazole is synthesized by coupling 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, followed by oxidation.[2][1]
-
Root Cause: If the starting material (the pyridine derivative) contains 2-chloromethyl-3-methylpyridine (lacking the alkoxy group) as an impurity, this contaminant undergoes the same coupling and oxidation steps, yielding this compound.[1]
Secondary Pathway: Reductive Cleavage (Theoretical)
While less common, harsh reductive conditions could theoretically cleave the ether linkage, though this typically results in ring degradation before selective de-alkylation occurs.
Visualization of Formation Logic
The following diagram illustrates the parallel synthesis pathway where the impurity is formed alongside the API.
Figure 1: Parallel synthesis pathway showing how impure starting materials lead to the formation of this compound.[1][4][5]
Analytical Strategy & Detection
Detecting this impurity requires specific HPLC conditions because its polarity differs significantly from Lansoprazole due to the loss of the fluorinated group.[2]
HPLC Method Parameters (Recommended)
This protocol is designed to separate the "Des-trifluoroethoxy" impurity from the "Sulfide" and "Sulfone" analogs.[1]
-
Column: C18 (L1) column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water (pH adjusted to 7.0 with Triethylamine/Phosphoric Acid).[2][6]
-
Gradient:
-
Detection: UV at 285 nm (Characteristic Benzimidazole absorption).[2]
-
Retention Behavior: this compound is less lipophilic than Lansoprazole (due to the loss of the hydrophobic
group) but lacks the polar oxygen of the Sulfone.[2] It typically elutes before Lansoprazole.[2]
Mass Spectrometry (LC-MS) Identification
For definitive confirmation, MS/MS fragmentation is required.[1]
-
Parent Ion
: 272.34 Da. -
Key Fragment: Loss of the sulfinyl group or cleavage at the methylene bridge.[2]
-
differentiation: Verify the absence of the m/z 370 peak (Parent) and m/z 354 peak (Sulfide).
Analytical Decision Tree
Figure 2: LC-MS decision matrix for identifying this compound among common impurities.[2][1]
Regulatory & Safety Implications
ICH Q3A/B Compliance
As a known impurity, this compound must be categorized:
-
Reporting Threshold: > 0.05%
-
Identification Threshold: > 0.10% (Requires structural confirmation via NMR/MS).
-
Qualification Threshold: > 0.15% (Requires toxicity data).
Genotoxicity Assessment
While benzimidazoles generally carry low genotoxic risk, any structural modification involving the pyridine ring warrants in silico assessment (e.g., DEREK or SARAH nexus) to rule out mutagenicity, particularly if the impurity levels exceed qualification thresholds.
References
-
Veeprho Laboratories. (2023).[2] this compound | CAS 60524-97-2.[2][1][3][7] Retrieved from [1]
-
Simson Pharma. (2023). This compound Reference Standard. Retrieved from [1]
-
Sriram Chem. (2023).[2][5] Pharmaceutical Reference Standard: this compound.[2][7] Retrieved from [1]
-
International Conference on Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2). Retrieved from
-
Rao, P. V., et al. (2015).[8] "A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities." ResearchGate.[2][5] Retrieved from
Sources
- 1. 2-[[[4-(3-methoxypropoxy)3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt | C18H21N3NaO3S | CID 9821387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. Bencimidazoles | Fisher Scientific [fishersci.es]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. This compound - SRIRAMCHEM [sriramchem.com]
- 8. scispace.com [scispace.com]
Technical Monograph: Spectral Characterization of Destrifluoroethoxy Lansoprazole
[1]
Executive Summary & Chemical Profile[2]
This compound (often coded as Impurity-D analog or Des-TFE Lansoprazole) represents a structural analog where the characteristic 2,2,2-trifluoroethoxy ether tail at the pyridine 4-position is absent and replaced by a hydrogen atom.
Unlike oxidative degradants (N-oxides) or sulfones, this molecule typically arises as a process impurity due to incomplete alkoxylation of the pyridine intermediate or the use of un-substituted starting materials during the chloromethylation step. Its identification is critical for ICH Q3A/B compliance during API release testing.
Chemical Identity Table[3]
| Parameter | Specification |
| Common Name | This compound |
| IUPAC Name | 2-[[(3-methylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole |
| CAS Number | 60524-97-2 |
| Molecular Formula | |
| Molecular Weight | 271.34 g/mol |
| Monoisotopic Mass | 271.0779 |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane |
Formation & Structural Logic[6]
Understanding the origin of this impurity is essential for root-cause analysis in manufacturing. Unlike hydrolytic degradants, this compound preserves the sulfoxide chirality but lacks the fluorinated ether.
Pathway Diagram: Origin of Impurity
The following diagram illustrates the divergence in the synthesis pathway that leads to the formation of this compound compared to the API.
Caption: Divergent synthesis pathway showing the origin of this compound via the non-alkoxylated pyridine intermediate.
Mass Spectrometry (MS) Profiling
The mass spectral signature of this compound is distinct due to the absence of the trifluoroethyl group (mass shift of -98 Da relative to Lansoprazole).
Experimental Conditions (Recommended)
-
Ionization: ESI (Positive Mode)
-
Source Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient)
Fragmentation Analysis
The fragmentation follows a characteristic "Sulfoxide Split," cleaving the bond between the sulfinyl group and the methylene bridge.
| Ion Type | m/z (Observed) | Fragment Structure Description | Diagnostic Value |
| [M+H]⁺ | 272.08 | Protonated Molecular Ion | Primary ID . Confirms loss of |
| Fragment A | ~135.0 | 2-mercaptobenzimidazole cation ( | Common to all Lansoprazole analogs. |
| Fragment B | 106.06 | 3-methyl-2-pyridinylmethyl cation ( | Specific . Differentiates from Lansoprazole (which yields m/z ~204 for the TFE-pyridine fragment). |
| Fragment C | 119.0 | Benzimidazole cation ( | General benzimidazole marker. |
MS Fragmentation Pathway
Caption: ESI(+) fragmentation logic. The m/z 106 peak confirms the unsubstituted pyridine ring.
Nuclear Magnetic Resonance (NMR) Data[1][6][7][8]
The NMR spectrum is the definitive method for distinguishing this impurity from the parent drug. The key diagnostic feature is the absence of the quartet at ~4.8 ppm (assigned to the
1H NMR Data (400 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Integration | Assignment / Causality |
| Benzimidazole-H | 7.65 | Multiplet | 2H | Aromatic ring (positions 4,7). |
| Benzimidazole-H | 7.30 | Multiplet | 2H | Aromatic ring (positions 5,6). |
| Pyridine-H6 | 8.35 | Doublet (d) | 1H | Ortho to Nitrogen. Deshielded. |
| Pyridine-H4 | 7.55 | Doublet (d) | 1H | Key Difference. In Lansoprazole, this position is substituted with ether. Here, it is a proton.[1] |
| Pyridine-H5 | 7.18 | dd | 1H | Coupling with H4 and H6. |
| Linker (-CH2-) | 4.75 | AB Quartet | 2H | Diastereotopic protons due to chiral sulfoxide. |
| Pyridine-CH3 | 2.25 | Singlet | 3H | Methyl group at position 3. |
| -NH- | ~13.5 | Broad s | 1H | Benzimidazole NH (exchangeable). |
13C NMR Data (100 MHz, DMSO-d6)
-
Carbonyl/C=N: ~153.0 ppm (Benzimidazole C2).
-
Pyridine Carbons:
-
C2 (Linker attachment): ~155 ppm.
-
C6 (Ortho to N): ~147 ppm.
-
C4 (Unsubstituted): ~138 ppm (Significantly shifted upfield compared to C-O-TFE in Lansoprazole which is ~160+ ppm).
-
-
Linker (-CH2-): ~60-62 ppm.
-
Methyl: ~18 ppm.
Experimental Protocol: Isolation & Validation
To generate a reference standard for this impurity without purchasing expensive certified materials, the following synthesis/enrichment protocol can be utilized.
Protocol: Targeted Synthesis via Pyridine Precursor
-
Precursor Selection: Start with 2-chloromethyl-3-methylpyridine hydrochloride (commercially available, non-alkoxylated).
-
Coupling Reaction:
-
Dissolve 2-mercaptobenzimidazole (1.0 eq) in Ethanol/NaOH (aq).
-
Add 2-chloromethyl-3-methylpyridine HCl (1.1 eq) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Result: this compound Sulfide (Intermediate).
-
-
Oxidation (Critical Step):
-
Dissolve the sulfide in Dichloromethane (DCM).
-
Cool to -10°C.
-
Add m-CPBA (0.95 eq) slowly. Note: Controlling equivalents prevents Sulfone formation.
-
Quench with 10% Sodium Thiosulfate.
-
-
Purification:
-
The crude will contain the Sulfide and Sulfone.
-
Use Flash Chromatography: Mobile Phase DCM:Methanol (95:5).
-
The Sulfoxide (Target) elutes between the Sulfide (fast) and Sulfone (slow).
-
Quality Control Check
-
HPLC: Purity > 95% (Area %).
-
1H NMR: Verify absence of quartet at 4.8 ppm.
-
MS: Confirm m/z 272.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Lansoprazole Monograph 04/2013:2259. (Defines Impurity A, B, and related substances).
-
Veeprho Laboratories . This compound (CAS 60524-97-2) Reference Standard Data. Retrieved from Veeprho.com.
-
Reddy, G.M., et al. (2013). "Identification, Isolation and Characterization of Potential Degradation Product in Lansoprazole Drug Substance." Rasayan Journal of Chemistry, 6(4), 274-283.[1] (Discusses degradation pathways and MS fragmentation logic).
-
Simson Pharma . Lansoprazole Impurity Profiling and CAS Registry. (Confirmation of CAS 60524-97-2).[3][4][5][6]
-
Klivon Reference Standards . Analytical Data for this compound. (Spectral data confirmation).
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Preparation and Handling of Lansoprazole Stock Solutions for In Vitro Studies
Introduction: The Challenge and Importance of Lansoprazole in Research
Lansoprazole is a cornerstone of therapeutic strategies against acid-related gastrointestinal disorders. As a member of the proton pump inhibitor (PPI) class of drugs, it exerts its effect through the irreversible inhibition of the H+/K+-ATPase (the proton pump) in gastric parietal cells[1]. This mechanism has made it a subject of extensive research, not only in gastroenterology but also in oncology and other fields where its off-target effects are being explored.
A significant challenge for researchers utilizing Lansoprazole in in vitro settings is its challenging physicochemical properties. The compound is practically insoluble in water and exhibits marked instability in aqueous solutions, with degradation rates accelerating significantly in acidic or even neutral pH environments[1][2][3]. This instability necessitates meticulous preparation and handling protocols to ensure the concentration and integrity of the compound, thereby guaranteeing the validity and reproducibility of experimental results.
A Note on Nomenclature: The topic specified was "Destrifluoroethoxy Lansoprazole." Lansoprazole's chemical structure includes a 2,2,2-trifluoroethoxy group[1]. The prefix "des-" implies the absence of this group. While this could refer to a specific metabolite or analog, the term is not standard in chemical literature. This guide, therefore, focuses on the parent compound, Lansoprazole, as its handling principles are fundamental and would likely apply to closely related derivatives.
This document provides a comprehensive, field-tested protocol for the preparation, verification, storage, and use of Lansoprazole stock solutions, designed for researchers, scientists, and drug development professionals.
Physicochemical & Handling Data
A thorough understanding of Lansoprazole's properties is paramount for its successful application in research. The following tables summarize critical data for laboratory use.
Table 1: Physicochemical Properties of Lansoprazole
| Property | Value | Source(s) |
| IUPAC Name | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-benzimidazole | [1] |
| Molecular Formula | C₁₆H₁₄F₃N₃O₂S | [1] |
| Molecular Weight | 369.4 g/mol | [1] |
| Appearance | White to brownish-white crystalline powder | [1][2] |
| Melting Point | ~166 °C (with decomposition) | [2] |
| Storage (Solid) | Room temperature, protected from light | [4] |
Table 2: Solubility & Stability Profile of Lansoprazole
| Solvent / Condition | Solubility | Stability Insights | Source(s) |
| Water | Practically insoluble (0.97 mg/L) | Rapid degradation, especially at acidic pH. Half-life is ~30 min at pH 5 and ~18 hours at pH 7. | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. Store frozen in aliquots. | [5][6] |
| Methanol | Soluble | Often used as a solvent for analytical purposes (e.g., spectrophotometry). | [7][8][9] |
| Dimethylformamide | Freely soluble | An alternative organic solvent. | [1][9] |
| Ethanol | Sparingly soluble | Not ideal for high-concentration stock solutions. | [2][9] |
Essential Materials & Equipment
3.1 Materials & Reagents
-
Lansoprazole powder (CAS: 103577-45-3)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Sterile, serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
3.2 Equipment
-
Analytical balance (sensitive to 0.1 mg)
-
Vortex mixer
-
Calibrated micropipettes
-
Optional: UV-Vis Spectrophotometer and quartz cuvettes for concentration verification
-
-20°C or -80°C freezer for storage
Safety & Handling Precautions
Adherence to safety protocols is non-negotiable. Lansoprazole is an active pharmaceutical ingredient and should be handled with care.
-
Handling: Always handle Lansoprazole powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[6][10].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves. Lansoprazole can cause skin and serious eye irritation[6][10][11].
-
Disposal: Dispose of waste materials (unused solutions, contaminated tips, etc.) in accordance with your institution's chemical waste disposal regulations[10][12].
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material. For solutions, absorb with an inert material and place in a designated chemical waste container.
Experimental Protocol: Preparation of a 10 mM Lansoprazole Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point for subsequent dilutions into cell culture media or assay buffers.
5.1 Rationale for Solvent Selection
The choice of solvent is the most critical decision in preparing a Lansoprazole stock solution.
-
Why Not Water? Lansoprazole's poor aqueous solubility and profound instability at neutral or acidic pH make water an unsuitable primary solvent[1][2].
-
Why DMSO? DMSO is the solvent of choice because it readily dissolves Lansoprazole, is compatible with most in vitro assays at low final concentrations (<0.5%), and helps preserve the compound's stability when stored at low temperatures[5].
Caption: Solvent selection workflow for Lansoprazole.
5.2 Step-by-Step Preparation
-
Calculation of Mass: Determine the mass of Lansoprazole powder required.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example (for 10 mL of 10 mM stock):
-
Mass = 0.010 mol/L × 0.010 L × 369.4 g/mol = 0.03694 g = 36.94 mg
-
-
-
Weighing: Accurately weigh the calculated mass (e.g., 36.94 mg) of Lansoprazole powder using an analytical balance. Transfer the powder carefully into a sterile conical tube (e.g., 15 mL or 50 mL).
-
Expert Tip: Taring the weigh paper or boat after transferring the powder ensures an accurate amount has been moved to the tube.
-
-
Dissolution: Add the calculated volume of sterile DMSO (e.g., 10 mL) to the tube containing the Lansoprazole powder.
-
Solubilization: Tightly cap the tube and vortex at room temperature for 2-5 minutes, or until the powder is completely dissolved. A clear, homogenous solution should be observed. Visually inspect against a light source to ensure no particulates remain.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile, amber-colored microcentrifuge tubes or cryovials[5][13].
-
Causality Explanation: Each freeze-thaw cycle can introduce moisture and temperature fluctuations that degrade sensitive compounds like Lansoprazole. Aliquoting ensures that the main stock remains pristine.
-
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C , protected from light[13].
Quality Control: Verification of Stock Solution Concentration
Verifying the concentration of your stock solution is a crucial self-validating step. While HPLC is the gold standard[14], UV-Vis spectrophotometry provides a more accessible method for routine checks.
6.1 Protocol: UV-Vis Spectrophotometry
-
Prepare a Dilution Series: Using methanol as the solvent, prepare a series of known Lansoprazole concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) from a trusted standard or a freshly prepared stock[7][15].
-
Generate a Standard Curve: Measure the absorbance of each standard at Lansoprazole's maximum absorbance wavelength (λmax), which is approximately 284-285 nm in methanol[15][16]. Plot absorbance vs. concentration to generate a standard curve and determine the linear regression equation.
-
Assay Your Stock: Prepare a high dilution of your newly made DMSO stock solution in methanol to fall within the linear range of your standard curve.
-
Calculate Concentration: Measure the absorbance of your diluted stock and use the standard curve's equation to calculate its concentration. Back-calculate to determine the concentration of the original DMSO stock. The result should be within ±10% of the target concentration (10 mM).
Application: Preparation of Working Solutions
Never add the DMSO stock directly to a large volume of aqueous media. This can cause the compound to precipitate.
-
Prepare Fresh: Always prepare aqueous working solutions fresh for each experiment due to Lansoprazole's limited stability in aqueous media[2][5].
-
Serial Dilution: Thaw a single aliquot of the 10 mM DMSO stock solution. Perform serial dilutions in your final experimental medium (e.g., complete cell culture medium) to achieve the desired final concentrations.
-
Vehicle Control: Critically, prepare a vehicle control containing the same final concentration of DMSO as your highest Lansoprazole concentration. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Immediate Use: Use the prepared working solutions immediately. Do not store aqueous dilutions of Lansoprazole[5].
Caption: Workflow from solid compound to experimental use.
References
-
Analytical estimation of lansoprazole and validation of simple spectrophotome-tric in bulk and capsule formulation. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Karajgi S R et al. (2019). Development of New Analytical Method for Estimation of Lansoprazole in Bulk and Tablet dosage forms. International Journal of PharmTech Research, 12(4), 63-69. Retrieved February 22, 2026, from [Link]
-
Trontelj, J., et al. (2011). Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2011, 804168. Retrieved February 22, 2026, from [Link]
-
Development and Validation of New Analytical Method for Lansoprazole by Area Under Curve Processing. (2019). International Journal of Pharmaceutical Sciences Review and Research, 56(2), 108-111. Retrieved February 22, 2026, from [Link]
-
Aly, F. A., Al-Tamimi, S. A., & Alwarthan, A. A. (2002). Anodic polarographic determination of lansoprazole and omeprazole in pure form and in pharmaceutical dosage forms. Journal of Food and Drug Analysis, 10(3). Retrieved February 22, 2026, from [Link]
- Improved process for preparing benzimidazole-type compounds. (n.d.). Google Patents.
-
Lansoprazole Oral Suspension 3 mg/mL. (2013). IWK Health Centre. Retrieved February 22, 2026, from [Link]
-
Compound Evaluation Form: Lansoprazole. (2020). Nationwide Children's Hospital. Retrieved February 22, 2026, from [Link]
-
Lansoprazole. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
- Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof. (n.d.). Google Patents.
-
Dilution Lansoprazole. (2017). GlobalRPH. Retrieved February 22, 2026, from [Link]
-
Lansoprazole. (n.d.). FooDB. Retrieved February 22, 2026, from [Link]
-
PREVACID® IV (lansoprazole) for Injection 30 mg/vial Rx only. (2009). U.S. Food and Drug Administration. Retrieved February 22, 2026, from [Link]
-
Lee, J., et al. (2014). 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. Journal of Medicinal Chemistry, 57(15), 6585-6589. Retrieved February 22, 2026, from [Link]
-
A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Safety Data Sheet. (n.d.). ChemDmart. Retrieved February 22, 2026, from [Link]
-
Dunn, A., et al. (2013). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. International Journal of Pharmaceutical Compounding, 17(2), 158-161. Retrieved February 22, 2026, from [Link]
-
Lansoprazole Sulfone. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Shelke, V., & Mutha, S. (2020). Formulation and evaluation of lansoprazole sublingual tablet. Journal of Research in Pharmacy, 24(2), 264-276. Retrieved February 22, 2026, from [Link]
-
Lansoprazole. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 22, 2026, from [Link]
-
Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. (n.d.). Amanote Research. Retrieved February 22, 2026, from [Link]
-
Allen, L. V. Jr. (2015). Lansoprazole 3 mg/mL Oral Suspension. U.S. Pharmacist, 40(12), 52-53. Retrieved February 22, 2026, from [Link]
-
Theng, G. R., et al. (2020). Improvement of Acid Stability of Lansoprazole by Co-crystallization Techniques. American Journal of PharmTech Research, 10(4). Retrieved February 22, 2026, from [Link]
-
Dunn, A. L. (2013). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. Digital Commons@ETSU. Retrieved February 22, 2026, from [Link]
-
Formulation and Evaluation of fast dissolving tablets of Lansoprazole by Solubility Enhancement Technique. (2021). Current Research in Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]
-
Johnson, C. E., et al. (2001). Stability of Suspension Formulations of Lansoprazole and Omeprazole Stored in Amber-Colored Plastic Oral Syringes. American Journal of Health-System Pharmacy, 58(24), 2354-2357. Retrieved February 22, 2026, from [Link]
-
Honjo, M., et al. (2003). Formulation and evaluation of lansoprazole fast-disintegrating tablet. III. Design of rapidly disintegrating tablets. Chemical & Pharmaceutical Bulletin, 51(10), 1129-1134. Retrieved February 22, 2026, from [Link]
Sources
- 1. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. esschemco.com [esschemco.com]
- 7. scispace.com [scispace.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. chemdmart.com [chemdmart.com]
- 13. Lansoprazole (AG 1749) | Proton Pump inhibitor (PPI) | CAS 103577-45-3 | A-65006, AG-1749; Prevacid, Zoton, Agopton, Bamalite, Opiren| InvivoChem [invivochem.com]
- 14. Research Portal [researchworks.creighton.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Lansoprazole in Human Plasma
An Application Note for Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Lansoprazole in human plasma. The protocol employs a simple protein precipitation technique for sample extraction and utilizes Omeprazole as a stable internal standard (IS). The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, enabling a rapid analysis time suitable for high-throughput applications. The method has been fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] Validation experiments demonstrated excellent linearity, accuracy, precision, selectivity, and stability. This protocol provides a reliable, self-validating system for pharmacokinetic, toxicokinetic, and bioequivalence studies in drug development.
Introduction
Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by inhibiting the (H+, K+)-ATPase enzyme system in gastric parietal cells.[4][5] It is widely prescribed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and stomach ulcers.[6] The molecule's empirical formula is C16H14F3N3O2S, with a molecular weight of approximately 369.4 g/mol .[5]
Accurate quantification of Lansoprazole in biological matrices is critical for evaluating its pharmacokinetic profile, establishing bioequivalence of generic formulations, and supporting toxicokinetic studies.[7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[2][8] This application note addresses the need for a reliable and validated method by providing a comprehensive protocol grounded in established regulatory standards. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to ensure methodological transparency and reproducibility.
Note: The user requested a method for "Destrifluoroethoxy Lansoprazole." As Lansoprazole contains a 2,2,2-trifluoroethoxy group and "this compound" is not a standard nomenclature for a common metabolite, this guide details the validated method for the parent drug, Lansoprazole. The principles and procedures herein can be readily adapted for its metabolites or related analogues.
Principle of the Method
This method is based on the principles of reversed-phase liquid chromatography for the separation of the analyte and internal standard from plasma components, followed by detection using a triple quadrupole mass spectrometer. After extraction from plasma via protein precipitation, the sample is injected into the LC system. The analyte and IS are separated on a C18 column based on their hydrophobicity. The column effluent is introduced into the mass spectrometer using an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for both Lansoprazole and the IS, Omeprazole.[9]
Materials and Reagents
| Material/Reagent | Grade/Purity | Source (Example) |
| Lansoprazole Reference Standard | >99.5% | Sigma-Aldrich |
| Omeprazole (Internal Standard) | >99.5% | USP |
| Acetonitrile | HPLC/MS Grade | J.T. Baker[10] |
| Methanol | HPLC/MS Grade | J.T. Baker[10] |
| Ammonium Acetate | >99% | Merck |
| Formic Acid | LC-MS Grade | Thermo Fisher Scientific |
| Water, Ultrapure (18.2 MΩ·cm) | Type 1 | Milli-Q System[10] |
| Human Plasma (K2-EDTA) | Pooled, Drug-Free | BioIVT |
Instrumentation and Conditions
Liquid Chromatography System
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Zorbax SB-C18, 3.0 x 150 mm, 3.5 µm[11] |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate in Water (70:30, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5.0 minutes |
Rationale: A C18 column is chosen for its excellent retention and separation of moderately non-polar compounds like Lansoprazole.[12] The mobile phase composition provides a balance of organic strength for efficient elution and an aqueous buffer for good peak shape and ionization efficiency. A flow rate of 0.5 mL/min is optimal for the column dimensions and ensures robust performance.
Mass Spectrometry System
| Parameter | Condition |
| MS System | SCIEX API 4000 or equivalent Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Curtain Gas (CUR) | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| Lansoprazole | 370.1 | 252.1 | 200 |
| Omeprazole (IS) | 346.1 | 198.0 | 200 |
Rationale: The MRM transitions are selected based on the most stable and abundant product ions generated from the protonated molecular ions ([M+H]+) of Lansoprazole and Omeprazole, ensuring high sensitivity and specificity.[9] Positive ESI mode is chosen as it provides efficient protonation for these benzimidazole compounds.
Experimental Protocols
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Lansoprazole and Omeprazole reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Lansoprazole primary stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) standards.
-
QC Working Solutions: Prepare separate working solutions for Quality Control (QC) samples from a different weighing of the primary stock.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Omeprazole primary stock solution with 50:50 (v/v) acetonitrile:water.
Preparation of Calibration Curve and QC Samples
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate Lansoprazole working standard solution to achieve the final concentrations for the calibration curve. A typical range is 5 ng/mL to 2500 ng/mL.[11]
-
Prepare QC samples in a similar manner at four levels:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (approx. 3x LLOQ)
-
MQC: Medium Quality Control (mid-range of the curve)
-
HQC: High Quality Control (approx. 80% of the highest standard)
-
Sample Extraction Protocol (Protein Precipitation)
The following workflow illustrates the sample preparation procedure.
Caption: Protein precipitation workflow for plasma samples.
Method Validation
The developed method was validated following the principles of the FDA and EMA guidelines for bioanalytical method validation.[1][3] The goal of validation is to establish through objective evidence that the method consistently produces a result meeting its predetermined specifications.[2]
Caption: Core parameters of bioanalytical method validation.
Selectivity and Specificity
Selectivity was assessed by analyzing blank plasma samples from at least six different sources to investigate potential interference at the retention times of Lansoprazole and the IS.[3] No significant peaks (response <20% of LLOQ) were observed.
Linearity and Calibration Curve
The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor was applied. The curve demonstrated linearity over the range of 5.5 - 2200.0 ng/mL with a correlation coefficient (r²) > 0.99.[11]
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6, across 3 days) accuracy and precision were evaluated at LLOQ, LQC, MQC, and HQC levels.[13] The acceptance criteria are a precision (%CV) of ≤15% (≤20% at LLOQ) and an accuracy (% bias) within ±15% (±20% at LLOQ) of the nominal value.[14]
Table 1: Summary of Intra-Day and Inter-Day Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Mean (ng/mL) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
|---|---|---|---|---|---|---|---|
| LLOQ | 5.5 | 5.7 | +3.6 | 8.2 | 5.8 | +5.5 | 9.5 |
| LQC | 15.0 | 14.5 | -3.3 | 5.1 | 14.8 | -1.3 | 6.8 |
| MQC | 500.0 | 510.2 | +2.0 | 3.5 | 495.5 | -0.9 | 4.2 |
| HQC | 1800.0 | 1765.8 | -1.9 | 2.8 | 1789.2 | -0.6 | 3.1 |
Recovery and Matrix Effect
Extraction recovery and matrix effect were assessed at LQC and HQC levels.
-
Recovery was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples.
-
Matrix Effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.
The overall recovery for Lansoprazole was consistently >85%, and the IS-normalized matrix factor was between 0.95 and 1.05, indicating no significant matrix effects.[3]
Stability
The stability of Lansoprazole in human plasma was evaluated under various conditions to mimic sample handling and storage during clinical studies.[2] All stability results were within ±15% of the nominal concentrations.
Table 2: Summary of Stability Experiments
| Stability Test | Storage Condition | Duration | Result |
|---|---|---|---|
| Freeze-Thaw | -80°C to Room Temp. | 3 Cycles | Stable |
| Bench-Top | Room Temperature | 6 Hours | Stable |
| Long-Term | -80°C | 90 Days | Stable |
| Post-Preparative | Autosampler (10°C) | 24 Hours | Stable |
Conclusion
A simple, rapid, and highly reliable LC-MS/MS method for the quantification of Lansoprazole in human plasma has been successfully developed and validated. The method meets the stringent requirements set by major regulatory agencies for bioanalytical assays.[1][3] The use of a straightforward protein precipitation protocol allows for high-throughput analysis, making this method exceptionally suitable for supporting large-scale clinical trials and other studies in the drug development pipeline.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
Shandilya, D., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Scientific Research Publishing. [Link]
-
Kristl, A., & Vrecer, F. (2000). Preformulation investigation of the novel proton pump inhibitor lansoprazole. PubMed. [Link]
-
Bentham Open. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. [Link]
-
PMC. (n.d.). Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. [Link]
-
Sandoz Canada Inc. (n.d.). Lansoprazole delayed-release capsules. [Link]
-
PharmaCompass. (n.d.). Lansoprazole | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Rasayan J. Chem. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem. [Link]
-
ACS Publications. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lansoprazole | Ligand page. [Link]
-
Rasayan J. Chem. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]
-
PubMed. (2008). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Sensitive Analytical Liquid Chromatography-Tandem Mass Spectroscopy Method for the Estimation of Dexlansoprazole in Pharmaceutical Formulations. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 8. rsc.org [rsc.org]
- 9. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 11. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
Application Note: System Suitability Testing for Lansoprazole using the Destrifluoroethoxy Standard
[1]
Abstract
This application note details the protocol for utilizing Destrifluoroethoxy Lansoprazole as a critical System Suitability Testing (SST) standard in the quality control of Lansoprazole API and drug products. Unlike degradation products formed via oxidation (Sulfone/N-Oxide), this compound is primarily a process-related impurity arising from impurities in the pyridine starting material.[1] Its structural similarity to the parent drug, minus the lipophilic trifluoroethoxy group, makes it an excellent marker for assessing column selectivity and detector response in Reversed-Phase Liquid Chromatography (RP-HPLC).[1]
Introduction & Scientific Rationale
The Analyte: this compound[1][2]
-
Chemical Name: 2-[[(3-methylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole[1][2][3][4][5]
-
Molecular Formula: C₁₄H₁₃N₃OS[1]
-
Role: Process Impurity (Impurity arising from the use of 2,3-lutidine or incomplete alkoxylation during synthesis).[1]
Mechanism of Formation
Lansoprazole is synthesized by coupling a benzimidazole thiol with a specific pyridine derivative.[1] If the starting material, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine , contains traces of 2-chloromethyl-3-methylpyridine (lacking the trifluoroethoxy group), the Destrifluoroethoxy impurity is formed.[1]
Because this impurity lacks the bulky, electron-withdrawing trifluoroethoxy group, it exhibits distinct polarity and pKa characteristics compared to Lansoprazole, making it a robust standard for validating the resolution power of the stationary phase.[1]
Structural Context Diagram
The following diagram illustrates the structural relationship and the "missing" functional group that defines this impurity.
Figure 1: Structural relationship showing the absence of the trifluoroethoxy moiety in the impurity.[1]
Method Development Strategy
Chromatographic Logic
-
Stationary Phase: A C18 (L1) column is required.[1] The separation relies on hydrophobic interaction.[1] Lansoprazole, possessing the highly lipophilic trifluoroethoxy group, will retain longer than the Destrifluoroethoxy impurity.[1]
-
Mobile Phase pH: Lansoprazole is acid-labile (degrades rapidly in acidic media).[1] The mobile phase must be buffered to pH 7.0–7.5 to ensure stability during the run.[1]
-
Elution Order:
Experimental Protocols
Protocol A: Preparation of Standards
Safety Note: Lansoprazole is sensitive to light and acid.[1] Use amber glassware and alkaline diluents.[1]
1. Diluent Preparation
-
Composition: Methanol : 0.1 N Sodium Hydroxide (75 : 25 v/v).[1][8]
-
Rationale: The basic environment prevents acid-catalyzed degradation of the benzimidazole sulfoxide core.[1]
2. Stock Standard Preparation (Concentration: 1000 µg/mL)[1]
-
Weigh 25 mg of This compound Reference Standard .[1]
-
Transfer to a 25 mL amber volumetric flask.
-
Dissolve in 5 mL of Methanol.
3. System Suitability Solution (SST)[1][5][9][10][11]
-
Weigh 25 mg of Lansoprazole API .[1]
-
Transfer to a 100 mL amber volumetric flask.
-
Add 1.0 mL of the This compound Stock Standard .
-
Final Concentrations: Lansoprazole (250 µg/mL) + Destrifluoroethoxy Impurity (10 µg/mL).[1]
Protocol B: Chromatographic Conditions (HPLC)
| Parameter | Setting |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equiv.)[1] |
| Column Temp | 25°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 20 µL |
| Detection | UV at 285 nm |
| Run Time | 45 minutes |
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 25.0 | 50 | 50 |
| 35.0 | 20 | 80 |
| 35.1 | 90 | 10 |
| 45.0 | 90 | 10 |
System Suitability Criteria
To validate the system before analyzing samples, the SST solution must meet the following metrics.
Acceptance Criteria Table
| Parameter | Requirement | Rationale |
| Resolution (R) | > 2.0 | Ensures adequate separation between the Destrifluoroethoxy impurity (early eluting) and the main Lansoprazole peak. |
| Tailing Factor (T) | < 1.5 | Indicates column integrity and minimal secondary interactions (silanol activity).[1] |
| RSD (Area) | < 2.0% (n=6) | Confirms precision of the injector and detector response.[1][11] |
| Theoretical Plates | > 5000 | Ensures column efficiency.[1] |
SST Decision Tree
This workflow ensures that the analyst takes the correct corrective actions if the Destrifluoroethoxy standard fails to resolve.
Figure 2: Decision tree for System Suitability Testing failures.
Troubleshooting & Expert Insights
Peak Identification (RRT)
In this gradient system, the Relative Retention Times (RRT) are typically:
-
This compound: ~0.85 RRT (Elutes before main peak).[1]
-
Lansoprazole: 1.00 RRT.[1]
-
Lansoprazole Sulfone: ~1.2 RRT.[1]
Common Pitfalls
-
pH Sensitivity: If the resolution between this compound and the main peak decreases, check the pH of Mobile Phase A. A shift toward acidity (pH < 6.[1]8) can alter the ionization of the benzimidazole ring, causing peak merging.[1]
-
Diluent Mismatch: Using pure methanol or acetonitrile as a diluent can lead to peak distortion (fronting) for the early-eluting Destrifluoroethoxy peak.[1] Always use the alkaline aqueous/organic mix described in Protocol A.
References
-
United States Pharmacopeia (USP). Lansoprazole Monograph - Organic Impurities.[1] USP-NF.[1][10] (Accessed 2023).[1] [1]
-
European Pharmacopoeia (Ph.[1] Eur.). Lansoprazole Monograph 04/2013:2220.[1][6] (Impurity B corresponds to des-trifluoroethoxy analogues in broad structural contexts).[1][6]
-
Veeprho Laboratories. this compound Reference Standard (CAS 60524-97-2).[1]
-
Simson Pharma. Lansoprazole Impurity Standards and Characterization.
-
TLC Pharmaceutical Standards. Lansoprazole Impurity Profiling.
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. researchgate.net [researchgate.net]
- 5. newdruginfo.com [newdruginfo.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. klivon.com [klivon.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. drugfuture.com [drugfuture.com]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. Lansoprazole [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Destrifluoroethoxy Lansoprazole
An in-depth technical guide to navigating the complexities of Destrifluoroethoxy Lansoprazole analysis.
This compound, a related compound of the proton-pump inhibitor Lansoprazole, shares its chemical backbone and, consequently, its analytical challenges.[1][2] The core of these challenges lies in the inherent instability of the substituted benzimidazole structure, particularly its sensitivity to pH.[3][4] Understanding this chemical behavior is paramount to developing robust analytical methods and troubleshooting recovery issues.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnosis
This section addresses the most common issues that can lead to diminished recovery.
Q1: My analyte peak is much smaller than expected, or completely absent. What is the most likely cause?
The most common culprit is sample degradation due to acidic conditions. This compound, like Lansoprazole, is highly unstable in acidic environments.[3] If your sample diluent, mobile phase, or extraction buffer is acidic, the analyte will rapidly degrade. The half-life of Lansoprazole at pH 5 is approximately 30 minutes, which decreases significantly at lower pH values.[4] Ensure all solutions that come into contact with the sample are neutral or slightly basic (pH 7-9).[5]
Q2: I'm using a standard HPLC method for Lansoprazole. Why is my recovery still low?
While methods are often transferable, subtle differences matter. Check the following:
-
Sample Diluent: Injecting your sample in a solvent that is significantly stronger or weaker than the mobile phase can cause peak distortion and apparent low recovery.[6] Whenever possible, dissolve and dilute your sample in the initial mobile phase.[6]
-
Solution Age: Due to its instability, sample solutions should be analyzed as fresh as possible. Some studies have noted significant degradation of Lansoprazole suspensions within 48 hours even at room temperature.[7] A change in your sample diluent pH may be necessary to improve stability.
Q3: Could my Solid-Phase Extraction (SPE) protocol be the problem?
Absolutely. Low recovery from SPE can stem from several factors:
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Analyte Breakthrough: The analyte may not have been properly retained during the sample loading step, often due to an incorrect pH or solvent composition.
-
Sorbent Mismatch: The chosen sorbent (e.g., C18, HLB) may not be optimal for the analyte's polarity. Polymeric sorbents like Oasis HLB have shown high recovery for Lansoprazole and its metabolites.[8][9]
Q4: How does temperature affect the stability and recovery of this compound?
Temperature accelerates chemical degradation. For Lansoprazole and its analogues, storage at elevated temperatures, especially in solution, will lead to lower recovery.[7] It is recommended to use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) for storing samples during an analytical run.
Part 2: Systematic Troubleshooting Guide
When quick fixes are not enough, a systematic approach is necessary. This guide follows the typical analytical workflow to help you isolate the source of the problem.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing the root cause of low recovery.
Caption: Systematic workflow for troubleshooting low analyte recovery.
Step 1: Sample & Standard Preparation - The Critical Foundation
This is the most common source of error. The chemical instability of the benzimidazole-sulfoxide moiety requires careful handling.[3]
A. pH Control is Paramount Lansoprazole undergoes rapid acid-catalyzed degradation to form various byproducts, including sulfenamides and other species which will not be detected at the same retention time as the parent compound.[3][10] Hydrolytic degradation also occurs under basic conditions, although typically at a slower rate.[11][12]
-
Action: Ensure your sample diluent, reconstitution solvents, and any aqueous buffers are at a pH between 7.0 and 9.0. An 8.4% sodium bicarbonate solution is often used to prepare stable extemporaneous suspensions of Lansoprazole.[4][7]
-
Validation: Prepare your standard in a validated, stability-indicating diluent (e.g., mobile phase at pH 7.5) and in an unbuffered, slightly acidic diluent (e.g., water/acetonitrile). A significant decrease in peak area in the acidic sample confirms degradation.
B. Extraction Efficiency (LLE & SPE) For complex matrices like plasma, efficient extraction is key. Inefficient extraction directly leads to low recovery.
-
Action (SPE):
-
Conditioning & Equilibration: Ensure proper wetting of the sorbent.
-
Loading: Load the sample at a pH where the analyte is neutral for optimal retention on reversed-phase sorbents.
-
Washing: Use a weak solvent to remove interferences without eluting the analyte.
-
Elution: Use a solvent strong enough to fully desorb the analyte. For Lansoprazole analogues, this is often a mixture of an organic solvent like acetonitrile or methanol with a small amount of a weak base (e.g., ammonium hydroxide) to ensure the analyte is in its neutral or basic form.[5] High recovery (>94%) has been reported for Lansoprazole from plasma using Oasis HLB cartridges.[9]
-
-
Validation: Perform a recovery experiment by spiking a known amount of analyte into a blank matrix, extracting it, and comparing the result to a standard prepared in the final elution solvent at the same concentration.
Step 2: HPLC System & Method Parameters
If sample preparation is sound, the issue may lie within the analytical instrumentation or method.
A. Mobile Phase Composition An unbuffered or acidic mobile phase can cause on-column degradation, leading to tailing peaks, broad peaks, or low response.
-
Action: Use a buffered mobile phase within the stable pH range of your column (typically pH 2-8 for silica-based columns).[6] A mobile phase of acetonitrile and a buffer like triethylamine (TEA) or ammonium acetate adjusted to a neutral or slightly basic pH is common.[8][13] For example, a mobile phase of acetonitrile and 1% TEA at pH 6.6 has been used successfully.[13]
-
Validation: Monitor the system back-pressure. A gradual increase can indicate buffer precipitation, which can cause blockages and flow issues.[14] Always flush the system with unbuffered solvent after a run.[6]
B. Column Health Column degradation or contamination can lead to poor peak shape and loss of analyte.
-
Action:
-
Use a Guard Column: This protects the analytical column from strongly retained matrix components.[15]
-
Flush the Column: If you suspect contamination, flush the column according to the manufacturer's instructions.
-
Check for Voids: A sudden drop in pressure or severely split peaks can indicate a void in the column packing, requiring column replacement.[15]
-
-
Validation: Regularly inject a column performance test mix or a well-characterized standard to monitor retention time, peak shape, and efficiency (plate count). A significant deviation from the benchmark indicates a problem.
C. System Integrity Leaks in the system can lead to inaccurate flow rates and variable retention times, affecting quantification.
-
Action: Visually inspect all fittings for signs of leaks (e.g., salt buildup from buffer).[6] Perform a system pressure test if available on your HPLC system.
-
Validation: Monitor the flow rate by collecting the mobile phase from the detector outlet into a graduated cylinder for a set time. The measured flow should be very close to the setpoint.[14]
Troubleshooting Summary Table
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No Peak or Very Small Peak | 1. Severe sample degradation (pH issue).[3] 2. Incorrect injection volume or no sample injected. 3. Major system leak. 4. Wrong detection wavelength. | 1. Check pH of all solutions; re-prepare sample in basic/neutral diluent. 2. Verify injector settings and sample vial volume. 3. Perform a pressure test and inspect fittings. 4. Verify detector settings (e.g., ~285 nm for Lansoprazole).[16] |
| Gradually Decreasing Peak Area | 1. Sample instability in autosampler. 2. Column contamination/degradation.[14] 3. Mobile phase composition changing (evaporation).[14] | 1. Use a cooled autosampler; analyze samples immediately after preparation. 2. Flush or replace the column. Use a guard column. 3. Cover solvent reservoirs; prepare fresh mobile phase daily. |
| Broad or Tailing Peaks | 1. On-column degradation (mobile phase pH). 2. Column void or contamination.[15] 3. Sample solvent incompatible with mobile phase.[6] | 1. Use a buffered mobile phase in the pH 7-8 range. 2. Reverse flush column or replace if necessary. 3. Dissolve sample in the mobile phase. |
| Irreproducible Retention Times | 1. Unstable column temperature.[14] 2. Inconsistent mobile phase preparation. 3. Pump malfunction or air bubbles. | 1. Use a column oven for temperature control. 2. Prepare mobile phase carefully by weight/volume; degas thoroughly. 3. Purge the pump; check pump seals and check valves. |
Part 3: Understanding the Chemistry of Degradation
A fundamental understanding of why this compound is unstable is key to preventing low recovery. The molecule belongs to the substituted benzimidazole class, which undergoes an acid-catalyzed intramolecular rearrangement to form the active tetracyclic sulfenamide that inhibits the proton pump.[3] However, this same reactivity leads to its destruction in analytical workflows if not properly controlled.
Simplified Degradation Pathway
Caption: Acid-catalyzed degradation pathway of Lansoprazole analogues.
This degradation is not just limited to strong acids. Even mildly acidic conditions (pH < 6) can initiate this process, leading to a loss of the parent analyte peak and the emergence of multiple smaller peaks corresponding to various degradation products.[3][10]
Part 4: Protocols & Methodologies
Protocol 1: Stability-Indicating HPLC Method Parameters
This table provides a robust starting point for an HPLC method, synthesized from validated methods for Lansoprazole and its related substances.[13][16][17]
| Parameter | Recommended Setting | Rationale & Causality |
| Column | C8 or C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for compounds of this polarity.[17][18] |
| Mobile Phase A | 10-25 mM Ammonium Acetate or Phosphate Buffer | Buffers the system to a neutral pH, preventing on-column degradation.[14] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for eluting the analyte. Acetonitrile often provides better peak shape.[13] |
| Gradient | Optimized for separation from impurities (e.g., 20% to 80% B over 20 min) | Ensures separation from potential degradation products and matrix interferences. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency.[17] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[14] |
| Detection | UV at 285 nm | Wavelength of maximum absorbance for the Lansoprazole chromophore.[16] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of overloading the column.[17] |
| Sample Diluent | Mobile Phase (initial conditions) or 50:50 Acetonitrile:Water with pH adjusted to ~7.5 with ammonium hydroxide | Ensures sample stability and compatibility with the mobile phase to prevent peak distortion. |
Protocol 2: Step-by-Step Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is based on established methods for extracting Lansoprazole from biological matrices.[8][9][19]
-
Sorbent Selection: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB, Strata-X). These provide excellent retention for a wide range of compounds and are less prone to dewetting.[20]
-
Cartridge Conditioning:
-
Pass 1 mL of Methanol through the cartridge.
-
Pass 1 mL of purified water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of a weak buffer (e.g., 100 mM ammonium acetate, pH 7.5). This ensures the analyte is in a neutral state for optimal retention.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Pass 1 mL of 5% Methanol in water through the cartridge. This removes polar interferences without eluting the analyte.
-
-
Elution:
-
Elute the analyte with 1 mL of Methanol or Acetonitrile. For potentially tricky analytes, using a mobile phase with 1-2% ammonium hydroxide can improve recovery by ensuring the analyte is in its non-ionized form.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase (initial conditions). Vortex to ensure complete dissolution before injection.
-
References
-
Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. (n.d.). [Source not explicitly stated in snippet]. Retrieved from [Link]
-
Chemometrical Approach in Lansoprazole and Its Related Compounds Analysis by Rapid Resolution RP-HPLC Method. (2008). Taylor & Francis. Retrieved from [Link]
-
Degradation of lansoprazole at different pH. (n.d.). ResearchGate. Retrieved from [Link]
-
RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide. (n.d.). Academia.edu. Retrieved from [Link]
-
Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. (2015). SCIRP. Retrieved from [Link]
-
Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. (2015). SciSpace. Retrieved from [Link]
-
This compound | CAS 60524-97-2. (n.d.). Veeprho. Retrieved from [Link]
-
Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. (2015). Bentham Open Archives. Retrieved from [Link]
-
Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. (n.d.). [Source not explicitly stated in snippet]. Retrieved from [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab. Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction. (2004). PubMed. Retrieved from [Link]
-
Lansoprazole. (n.d.). PubChem - NIH. Retrieved from [Link]
-
IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. (n.d.). Rasayan. Retrieved from [Link]
-
A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). PMC. Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). [Source not explicitly stated in snippet]. Retrieved from [Link]
-
Lansoprazole 3 mg/mL Oral Suspension. (2015). Monthly Compounding Update. Retrieved from [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. (2024). Università di Bologna. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Source not explicitly stated in snippet]. Retrieved from [Link]
-
Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. (n.d.). Canadian Journal of Hospital Pharmacy. Retrieved from [Link]
- Method of stabilizing lansoprazole. (2004). Google Patents.
Sources
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uspharmacist.com [uspharmacist.com]
- 5. WO2004072061A1 - Method of stabilizing lansoprazole - Google Patents [patents.google.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 12. scispace.com [scispace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. lcms.cz [lcms.cz]
- 15. ijprajournal.com [ijprajournal.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. journaljpri.com [journaljpri.com]
- 18. academia.edu [academia.edu]
- 19. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cris.unibo.it [cris.unibo.it]
Technical Support Center: Gradient Optimization for Destrifluoroethoxy Lansoprazole
Topic: Separation & Quantification of Destrifluoroethoxy Lansoprazole (DFE-Lansoprazole)
Executive Summary & Chemical Context
What is the core challenge? this compound (DFE-Lansoprazole) is a process-related impurity and degradation product formed by the loss of the trifluoroethoxy group from the pyridine ring of Lansoprazole.
Chemical Implication for Chromatography:
-
Polarity Shift: The removal of the hydrophobic trifluoroethoxy group (
) renders DFE-Lansoprazole significantly more polar than the parent API. -
Elution Behavior: In Reversed-Phase (RP) chromatography, DFE-Lansoprazole acts as an early-eluting impurity (Relative Retention Time < 1.0).
-
Stability Warning: Lansoprazole is an acid-labile proton pump inhibitor (PPI). Separation must occur under alkaline conditions (pH > 7.0) to prevent on-column degradation, which generates artificial impurities that interfere with DFE-Lansoprazole quantification.
Diagnostic Hub: Troubleshooting & FAQs
Category A: Resolution & Selectivity Issues
Q1: DFE-Lansoprazole is co-eluting with the solvent front or other early polar impurities. How do I improve retention? A: Because DFE-Lansoprazole is highly polar, it requires a highly aqueous environment to interact with the C18 stationary phase.
-
Root Cause: Initial organic concentration in the gradient is too high (e.g., starting at >20% Acetonitrile).
-
Corrective Action:
-
Lower Initial Organic: Reduce the starting organic modifier (Mobile Phase B) to 5-10% .
-
Isocratic Hold: Introduce a 2–5 minute isocratic hold at this low organic level at the start of the run. This allows the polar DFE-impurity to partition into the stationary phase before the gradient ramp begins.
-
Check Column Phase: Ensure you are using a high-surface-area C18 column. If retention is still poor, switch to a "polar-embedded" C18 or an AQ-C18 column, which prevents phase collapse at high water content.
-
Q2: I see a resolution drop between DFE-Lansoprazole and Lansoprazole Sulfone N-Oxide. Why? A: These impurities often cluster in the early part of the chromatogram.
-
Root Cause: The gradient slope is too steep immediately after the initial hold.
-
Corrective Action: Flatten the gradient slope. Instead of ramping from 10% to 60% B in 10 minutes, try ramping from 10% to 35% B over 15 minutes . This "shallow gradient" expands the separation window specifically for the polar impurity cluster.
Category B: Peak Shape & Stability
Q3: The Lansoprazole parent peak is tailing, and I see "ghost peaks" interfering with DFE-Lansoprazole. Is my column failing? A: It is likely not the column, but pH instability .
-
Mechanism: Lansoprazole degrades rapidly in acidic media. If your buffer pH is < 7.0, the parent drug degrades during the run, causing peak distortion and forming degradation products that elute randomly (ghost peaks).
-
Corrective Action:
-
Buffer Selection: Use a volatile basic buffer like Ammonium Bicarbonate (10mM) or Triethylamine (TEA) adjusted to pH 8.5 - 9.0 .
-
Diluent Check: Ensure your sample diluent is also alkaline (e.g., 0.1 N NaOH : Methanol mixture). Never dissolve PPIs in pure water or acidic solvents.
-
Q4: My DFE-Lansoprazole peak area varies between injections. Is it volatile? A: No, but it is sensitive to sample preparation.
-
Root Cause: If the sample sits in the autosampler for extended periods without refrigeration or proper pH adjustment, the impurity profile changes.
-
Corrective Action:
-
Set autosampler temperature to 5°C .
-
Verify the diluent pH is > 9.0.[1]
-
Optimized Experimental Protocol
This protocol is designed to maximize the resolution (
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1) High Density (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm) | Provides necessary hydrophobic retention for polar variants. |
| Mobile Phase A | Water + 0.1% Triethylamine (Adjust to pH 8.5 with H₃PO₄) | High pH protects the acid-labile API. |
| Mobile Phase B | Acetonitrile : Methanol (80:20) | ACN provides sharpness; MeOH modifies selectivity. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 285 nm | Max absorption for Lansoprazole core structure. |
| Col. Temp | 30°C | Maintains consistent viscosity and kinetics. |
Recommended Gradient Profile
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) | Phase Description |
| 0.0 | 90 | 10 | Loading: Low organic to trap DFE-Lansoprazole. |
| 5.0 | 90 | 10 | Isocratic Hold: Consolidates polar peak shape. |
| 25.0 | 40 | 60 | Separation Ramp: Shallow slope for impurity resolution. |
| 30.0 | 10 | 90 | Wash: Elute highly lipophilic late eluters. |
| 35.0 | 90 | 10 | Re-equilibration: Critical for retention reproducibility. |
Visual Troubleshooting Logic
Diagram 1: Resolution Optimization Logic
Use this flow to diagnose separation issues specifically for DFE-Lansoprazole.
Caption: Decision tree for isolating polar DFE-Lansoprazole from solvent front and adjacent peaks.
Diagram 2: Sample Preparation & Stability Workflow
Ensuring the impurity is real and not an artifact of preparation.
Caption: Critical sample preparation workflow to prevent acid-induced artifact peaks.
References
-
United States Pharmacopeia (USP). Lansoprazole Delayed-Release Capsules Monograph: Organic Impurities. USP-NF Online.[2] (Source for pH 10.0 diluent and alkaline mobile phase requirements).
-
Sriram Chem. this compound Reference Standard Data. (Confirms structure and polarity relative to parent).
-
Journal of Pharmaceutical Research International. RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances. 2021.[3] (Gradient optimization strategies for Lansoprazole impurities).
-
Scientific Research Publishing. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry. (Detailed impurity profiling and elution order).
-
Sigma-Aldrich. Improving USP Lansoprazole Analysis with HPLC. (Column selection and Fused-Core technology for PPI separation).
Sources
Technical Support Center: Destrifluoroethoxy Lansoprazole Analysis
A Guide to Understanding and Troubleshooting the Impact of Mobile Phase pH on Analyte Retention Time
Welcome to the technical support center for the analysis of Destrifluoroethoxy Lansoprazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and may be encountering variability in analyte retention times. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the physicochemical principles at play. This guide follows a logical, question-and-answer format to directly address the challenges you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound peak is shifting between injections. Why is the retention time unstable?
Answer:
Retention time instability for an ionizable compound like this compound in RP-HPLC is most often linked to insufficient control over the mobile phase pH.[1][2] this compound, like its parent compound Lansoprazole, is a weak base. Its overall polarity, and therefore its affinity for the non-polar stationary phase (e.g., C18), is highly dependent on its ionization state.[3][4]
Minor, uncontrolled fluctuations in the mobile phase pH can cause a significant shift in the equilibrium between the compound's neutral (less polar) and protonated (more polar, ionized) forms. This shift directly impacts its retention time:
-
Increased Polarity (More Ionization): Leads to less interaction with the C18 stationary phase and thus a shorter retention time .
-
Decreased Polarity (Less Ionization): Leads to more interaction with the stationary phase and a longer retention time .
Therefore, the first and most critical parameter to investigate when troubleshooting retention time drift for this analyte is the preparation, buffering capacity, and stability of your mobile phase.[5]
FAQ 2: Can you explain the specific chemical mechanism? How does pH change the molecule and its interaction with the column?
Answer:
Certainly. The phenomenon is governed by the analyte's acid dissociation constant (pKa) and its relationship to the mobile phase pH.[4][6] Lansoprazole and its derivatives have basic nitrogen atoms on both the benzimidazole and pyridine rings, which can be protonated.
The relationship can be visualized as follows:
Caption: pH effect on a basic analyte's retention in RP-HPLC.
As illustrated, when the mobile phase pH is significantly lower than the analyte's pKa, the compound exists predominantly in its ionized, more polar form. This form has a low affinity for the hydrophobic stationary phase and elutes quickly. Conversely, at a pH well above the pKa, the compound is in its neutral, less polar form, which interacts more strongly with the stationary phase, resulting in a longer retention time.[3][4] The most unstable region for retention is when the mobile phase pH is close to the analyte's pKa (pH ≈ pKa), as this is where small pH changes cause the largest shifts in the ratio of ionized to neutral forms.[7]
FAQ 3: What is the ideal mobile phase pH for a robust and reproducible method for this compound?
Answer:
For maximum robustness, you should adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4][8] This ensures that the analyte is overwhelmingly in one form (either fully ionized or fully neutral), making the retention time much less susceptible to minor pH fluctuations.
Given that Lansoprazole is a weak base, you have two primary strategies:
-
Low pH (e.g., pH 2.5 - 4.0): At this pH, the analyte will be fully protonated (ionized). This results in shorter retention times but often yields excellent, sharp peak shapes for basic compounds by minimizing unwanted secondary interactions with the silica backbone of the column. This is a very common starting point for method development with basic analytes.[8] However, be aware of the stability of Lansoprazole, which degrades in acidic conditions.[9][10] A balance must be struck between chromatographic performance and analyte stability.
-
Neutral to Slightly Basic pH (e.g., pH 7.0 - 8.0): In this range, the analyte will be in its neutral, more hydrophobic form, leading to longer retention times. This can be advantageous for separating it from other polar impurities that elute early. Several published methods for Lansoprazole utilize a pH around 7.0.[11][12] It is critical to use a column that is stable at higher pH values to prevent degradation of the silica stationary phase.[5][7]
Data Snapshot: Expected Retention Time (RT) Trend vs. pH
| Mobile Phase pH | Expected Analyte State | Relative Hydrophobicity | Expected Retention Time | Method Robustness |
| 2.5 | Mostly Ionized [R-NH+] | Low | Short | High |
| 4.0 | Mostly Ionized [R-NH+] | Low | Short | High |
| 5.0 - 6.0 (Near pKa) | Mixture of Ionized & Neutral | Variable | Unstable / Drifting | Very Low |
| 7.0 | Mostly Neutral [R-N] | High | Long | High |
| 8.0 | Mostly Neutral [R-N] | High | Long | High |
FAQ 4: My retention time is consistently drifting shorter over a long sequence. What is the most likely cause?
Answer:
A consistent, gradual drift to shorter retention times often points to a progressive change in the mobile phase pH, specifically a decrease in pH. The most common culprit is the absorption of atmospheric carbon dioxide (CO2) into an unbuffered or weakly buffered mobile phase, especially if the target pH is neutral or basic.[5]
CO2 dissolves in the aqueous portion of the mobile phase to form carbonic acid (H2CO3), a weak acid. Over time, this gradually lowers the pH of your mobile phase. For a basic analyte like this compound, this pH drop increases its degree of ionization, making it more polar and causing it to elute earlier (shorter retention time).
Preventative Measures:
-
Use a Buffer: Always use a suitable buffer (e.g., phosphate, acetate) at an appropriate concentration (typically 10-25 mM).
-
Buffer within its Range: Ensure you are using the buffer within its effective buffering range, which is generally ±1 pH unit of its pKa.[5]
-
Fresh Mobile Phase: Prepare fresh mobile phase daily. Avoid leaving mobile phase on the instrument for extended periods.[5]
-
Limit Headspace: Keep mobile phase reservoir bottles capped to minimize exposure to air.
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Retention Time Instability
Objective: To diagnose and resolve retention time drift for this compound.
Methodology: This protocol follows a process of elimination, starting with the most probable causes.
Caption: Troubleshooting workflow for HPLC retention time drift.
Step-by-Step Guide:
-
Differentiate the Cause: First, determine if the problem is chemical or mechanical. Inject a non-retained compound (e.g., Uracil) or observe the solvent front (t0). If t0 is stable but your analyte peak shifts, the issue is chemical (likely pH). If t0 also shifts proportionally, the issue is mechanical (e.g., flow rate).[2][13]
-
Prepare Fresh Mobile Phase (Chemical Troubleshooting):
-
Use high-purity (e.g., HPLC grade) water and solvents.
-
Select a buffer system effective at your target pH (e.g., phosphate for pH 7.0). Weigh and dissolve the buffer salt in the aqueous portion of the mobile phase first.
-
Crucially, adjust the pH of the aqueous buffer solution before adding the organic modifier. [5]
-
Filter the buffer solution through a 0.45 µm or 0.22 µm filter.
-
Measure and mix the aqueous and organic components accurately.
-
Degas the final mobile phase using sonication or vacuum degassing.
-
-
System Purge and Equilibration:
-
Thoroughly purge all solvent lines with the new mobile phase to remove any remnants of previous solvents.[14]
-
Equilibrate the column with at least 15-20 column volumes of the new mobile phase, or until you see a stable baseline.
-
-
Run System Suitability: Inject a standard solution five or six times. The relative standard deviation (RSD) of the retention time should be well within your method's requirements (e.g., <1%).
-
If Problem Persists (Column Health): If fresh, properly prepared mobile phase does not solve the issue, consider column degradation. Columns can lose stationary phase when used at pH extremes, leading to retention changes.[5][7] Replace the column with a new one of the same type and repeat the system suitability test.
References
- Exploring the Role of pH in HPLC Separ
- Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 57(2), 131-140.
- Reddy, G. S., et al. (2012). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms.
- El-Ragehy, N. A., et al. (2004). Anodic polarographic determination of lansoprazole and omeprazole in pure form and in pharmaceutical dosage forms. Journal of Food and Drug Analysis, 12(3).
- Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub.
- The LCGC Blog: Retention Shifts in HPLC. (2013). LCGC Europe.
-
Aluri, J. S. R., et al. (2015). Method development and validation for estimation of related compounds present in lansoprazole bulk drug by ultra high pressure liquid chromatography. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 238-243. [Link]
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2012).
- Control pH During Method Development for Better Chrom
-
Sutanwi, P., & De, B. (2008). Chemometrical Approach in Lansoprazole and Its Related Compounds Analysis by Rapid Resolution RP-HPLC Method. Journal of Liquid Chromatography & Related Technologies, 31(15), 2269-2285. [Link]
-
Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. (2018). SciSpace. [Link]
- HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026).
- How to fix a shifting retention time of peaks in hplc? (2023).
- Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions.
- Why Does Retention Time Shift? | HPLC Tip. (2025). YouTube.
-
Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. [Link]
- An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole. (n.d.). Benchchem.
- Hammad, A. M. A., Hamdan, I. I., & El-Sabawi, D. (2016). Assessment of the Pharmacopeial Analytical Methodologies in the Dissolution Test of Enteric-Coated Lansoprazole Preparations. Dissolution Technologies, 23(2), 28-34.
- Determination of lansoprazole in biological fluids and pharmaceutical dosage by HPLC. (n.d.). Europe PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of lansoprazole in biological fluids and pharmaceutical dosage by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
Technical Support Center: Destrifluoroethoxy Lansoprazole Analysis
[1]
Topic: Column Selection & Method Optimization for Destrifluoroethoxy Lansoprazole Target Analyte: this compound (CAS: 60524-97-2) Context: Impurity Profiling / Related Substances Analysis[1][2]
Introduction: The Analytical Challenge
This compound is a critical process-related impurity of Lansoprazole.[1][2] Structurally, it lacks the lipophilic trifluoroethoxy group found at the 4-position of the pyridine ring in the parent drug.[2]
Chromatographic Implications:
-
Polarity Shift: The absence of the fluorinated ether group makes this impurity significantly more polar than Lansoprazole. It typically elutes before the parent drug (Relative Retention Time < 1.[2]0) in Reverse Phase (RP) systems.[1][2]
-
Basicity: Like the parent, it contains a benzimidazole and a pyridine ring.[2][3] These basic nitrogen atoms are prone to interacting with free silanols on silica columns, leading to severe peak tailing unless specific "base-deactivated" stationary phases are used.[1][2]
-
Stability: The sulfoxide linkage is acid-labile.[1][2] Analysis requires strict pH control (neutral to basic) to prevent on-column degradation.[1][2]
Part 1: Column Selection Guide (Tier 1 Support)
Q: Which stationary phase is required for separating this compound?
A: You must use a high-purity, heavily end-capped C18 (USP L1) column. [1][2]
Standard silica-based C18 columns often fail due to secondary interactions between the basic pyridine nitrogen of the analyte and acidic silanols on the column support.
Recommended Column Specifications:
| Parameter | Specification | Scientific Rationale |
| USP Classification | L1 (Octadecyl silane) | Provides necessary hydrophobic selectivity to separate the impurity from the solvent front and the parent drug.[1][2] |
| End-Capping | Double End-capped | Critical: Blocks free silanol groups ( |
| Carbon Load | 15% - 20% | Higher carbon load increases retention of this more polar impurity, preventing it from co-eluting with the void volume.[1][2] |
| Surface Area | > 300 | Increases loadability and resolution between closely eluting process impurities.[1][2] |
| pH Range | 2 - 10 | The method usually operates at pH 7.0 - 7.5; the column must be chemically stable in this range.[1][2] |
Proven Columns (Field Examples):
-
Phenomenex Luna C18(2)
Q: Can I use a C8 (L7) or Phenyl-Hexyl (L11) column?
-
C8 (L7): this compound is polar.[1][2] On a C8 column, it may elute too quickly (near the void volume), making quantification difficult due to matrix interference.[1][2]
-
Phenyl-Hexyl: While it offers alternative selectivity for aromatics, the primary separation mechanism here is hydrophobicity.[1][2] The resolution between the polar impurity and the parent drug is best achieved with the higher hydrophobicity of a C18 chain.
Part 2: Method Optimization & Logic (Tier 2 Support)
Q: Why is the mobile phase pH critical for this specific impurity?
A: pH controls both Chemical Stability and Peak Shape.
-
Stability (The "Acid Trap"): Lansoprazole and its analogs are proton pump inhibitors (PPIs) designed to activate in acid.[1][2] If your mobile phase is acidic (pH < 5.0), the sulfoxide bond degrades during the run, creating false peaks.[2]
-
Peak Shape (The pKa Factor): The pyridine nitrogen has a pKa
4.[2]0. At pH 7.0, the molecule is neutral (unprotonated).[2] If you run at pH 3-4, the nitrogen becomes protonated ( ), interacting strongly with the stationary phase, causing massive tailing.[1][2]
The Golden Rule: Maintain Mobile Phase pH between 6.8 and 7.3 .
Recommended Mobile Phase Protocol
-
Buffer: Phosphate buffer (10-25 mM) adjusted to pH 7.0 with Diluted Phosphoric Acid or NaOH.
-
Modifier: Triethylamine (TEA) at 0.5% - 1.0%.[1][2]
-
Why TEA? It acts as a "sacrificial base," saturating any remaining silanols on the column so the drug doesn't stick to them.
-
-
Organic Phase: Acetonitrile (preferred over Methanol for sharper peaks and lower backpressure).[1][2]
Part 3: Troubleshooting Workflow
Visualizing the Troubleshooting Logic
Figure 1: Logic flow for diagnosing chromatographic issues with Lansoprazole impurities.
Frequently Asked Questions (FAQs)
Q1: My Destrifluoroethoxy peak is co-eluting with the solvent front. How do I fix this?
-
Root Cause: The impurity is too polar, and the initial organic composition in your gradient is too high.
-
Fix: Reduce the initial Acetonitrile concentration. Start the gradient at 5-10% Acetonitrile (instead of 20-25%) and hold for 2-3 minutes. This forces the polar impurity to interact with the C18 phase longer.
Q2: I see "Ghost Peaks" that grow over time in the autosampler.
-
Root Cause: The sample diluent is likely not basic enough. Lansoprazole degrades in neutral/acidic solutions over time.[1][2]
-
Fix: Change the diluent to a mixture of 0.1 N NaOH and Methanol (e.g., 1:3 ratio) . The high pH stabilizes the sulfoxide core.
Q3: The resolution between this compound and the Sulfone impurity is poor.
References
-
United States Pharmacopeia (USP). Lansoprazole Monograph: Related Compounds.[1][2][5] USP-NF.[1][2] (Standard L1 column requirements and system suitability).
-
Merck Millipore. Application Note: Lansoprazole and Related Substances (USP).[1][2] (Demonstrates use of Purospher STAR RP-18 endcapped for separation).
-
National Center for Biotechnology Information. PubChem Compound Summary for Lansoprazole. (Chemical structure and pKa data supporting pH selection).
-
Veeprho. this compound Structure and CAS Data. (Identification of impurity CAS 60524-97-2).[1][2][6]
-
GL Sciences. Inertsil ODS-3V Applications. (Validation of base-deactivated columns for pyridine-containing drugs).
Validation & Comparative
A Comparative Guide to the Relative Retention Time of Destrifluoroethoxy Lansoprazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, with Relative Retention Time (RRT) being a critical parameter for the identification and control of impurities. This guide provides an in-depth analysis of the RRT for Destrifluoroethoxy Lansoprazole, a known impurity of the proton pump inhibitor, Lansoprazole.
This compound, identified by its CAS number 60524-97-2, is a process-related impurity of Lansoprazole.[1][2] Its effective identification and control are crucial for ensuring the safety and efficacy of Lansoprazole drug products.[3][4] This guide will delve into the theoretical and practical aspects of its chromatographic behavior relative to the parent API, Lansoprazole.
Understanding Relative Retention Time (RRT) in Pharmaceutical Analysis
Relative Retention Time is a measure of the retention of a compound on a chromatographic column relative to a standard, in this case, Lansoprazole. It is calculated as the ratio of the retention time of the impurity to the retention time of the API. RRT is a valuable tool in impurity profiling for several reasons:
-
Robustness: RRT is less susceptible to minor variations in chromatographic conditions (e.g., small changes in mobile phase composition, flow rate, or temperature) compared to absolute retention time.
-
Inter-laboratory Comparability: It allows for more consistent identification of impurities across different HPLC systems and laboratories.
-
Method Validation: RRT is a key parameter in the validation of analytical methods for related substances, as stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[5]
Predicted Chromatographic Behavior of this compound
Lansoprazole's chemical structure includes a trifluoroethoxy group on the pyridine ring.[6] this compound, as its name implies, lacks this group and instead has a hydrogen atom at that position. The trifluoroethoxy group is polar. Its absence in the impurity molecule results in a significant decrease in overall polarity.
In reversed-phase HPLC, which is the standard for Lansoprazole analysis, the stationary phase (typically C18) is non-polar, and the mobile phase is more polar. In this system, less polar compounds have a stronger affinity for the stationary phase and are therefore retained longer on the column.
Consequently, it is predicted that This compound will be less polar than Lansoprazole and will, therefore, have a longer retention time. This translates to an RRT value greater than 1.0 .
Caption: Structural difference and predicted HPLC elution order.
Comparative RRT Data for Lansoprazole Impurities
To provide a practical context for the predicted RRT of this compound, the following table includes the RRT values for other Lansoprazole impurities as specified in the European Pharmacopoeia.[7] This allows for a comprehensive comparison of the relative elution order of known related substances.
| Compound Name | Structure Relative to Lansoprazole | RRT (Relative to Lansoprazole) |
| This compound | Lacks the trifluoroethoxy group | > 1.0 (Predicted) |
| Lansoprazole Impurity D (2-hydroxybenzimidazole) | Different benzimidazole moiety | ~ 0.4 |
| Lansoprazole Impurity A (Lansoprazole N-oxide) | N-oxide on the pyridine ring | ~ 0.5 |
| Lansoprazole Impurity E (2-mercaptobenzimidazole) | Thione instead of sulfoxide | ~ 0.6 |
| Lansoprazole | Reference Compound | 1.0 |
| Lansoprazole Impurity B (Lansoprazole sulfone) | Sulfone instead of sulfoxide | ~ 1.2 |
Experimental Protocol for RRT Determination
The following detailed HPLC method can be used to experimentally determine the RRT of this compound. This protocol is based on established methods for Lansoprazole impurity profiling and is designed to be robust and reproducible.[5][8]
Objective: To determine the Relative Retention Time of this compound relative to a Lansoprazole reference standard.
1. Materials and Reagents:
-
Lansoprazole Reference Standard (USP or EP grade)
-
This compound reference material
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Prepare a solution of 10 mM phosphate buffer, adjust pH to 7.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 20% B
-
32-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Diluent: Mobile Phase A and Acetonitrile (50:50, v/v).
-
Lansoprazole Standard Solution (0.1 mg/mL): Accurately weigh and dissolve about 10 mg of Lansoprazole Reference Standard in 100 mL of diluent.
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve about 10 mg of this compound in 100 mL of diluent.
-
System Suitability Solution (Spiked Sample): Prepare a solution containing 0.1 mg/mL of Lansoprazole and 0.01 mg/mL of this compound in the diluent.
4. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Lansoprazole Standard Solution and record the retention time.
-
Inject the System Suitability Solution.
-
Ensure adequate resolution between the Lansoprazole and this compound peaks.
-
Record the retention times for both peaks from the System Suitability Solution chromatogram.
5. Calculation of RRT:
-
RRT = (Retention Time of this compound) / (Retention Time of Lansoprazole)
Caption: Experimental workflow for RRT determination.
Conclusion
References
- SynThink Research Chemicals. (n.d.). Lansoprazole EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website.
- ACS Publications. (2021, June 1). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase.
- Meher, M. K., et al. (2018, August 20). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical research and Development, 6(4), 21-29.
- Kakde, R. B., et al. (n.d.). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc.
- BenchChem. (n.d.). An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole.
- Omchemlabs. (n.d.). Lansoprazole Impurities.
- PubMed. (2017, July 15). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products.
- Scientific Research Publishing. (n.d.). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data.
- Al-Sabah, Z. A., et al. (2018). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 86(3), 32.
- Gholve, S., et al. (2021, July 9). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach.
- Pharmaffiliates. (n.d.). Lansoprazole-impurities.
- uspbpep.com. (n.d.). Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332.
- Semantic Scholar. (2021, July 9). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach.
- Klivon. (n.d.). This compound | CAS Number 60524-97-2.
- ResearchGate. (2025, August 6). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc.
- Google Patents. (n.d.). CN104267130A - Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography).
- SRIRAMCHEM. (n.d.). This compound.
- Rasayan J. Chem. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 274-283.
- Pai, N. R., & Patil, S. S. (2013). Development and validation of a rapid liquid chromatographic method for the analysis of Lansoprazole and its related production impurities. Journal of Chemical and Pharmaceutical Research, 5(7), 121-128.
- Veeprho. (n.d.). This compound | CAS 60524-97-2.
- ResearchGate. (n.d.). Chromatogram of Lansoprazole.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 60524-97-2.
- Li, W., et al. (2010). Synthesis of the Impurities of Lansoprazole. Chinese Pharmaceutical Journal, 45(6), 471-473.
- Merck. (n.d.). USP method - Lansoprazole using Purospher STAR columns.
- Sigma-Aldrich. (n.d.). Improving USP Lansoprazole Analysis with HPLC.
- Abu Hammad, A. M., et al. (2016). Assessment of the Pharmacopeial Analytical Methodologies in the Dissolution Test of Enteric-Coated Lansoprazole Preparations. Dissolution Technologies, 23(2), 20-25.
- Pharmaffiliates. (n.d.). (R)-2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole.
- Nagaraju, M., et al. (n.d.). Identification , Synthesis and Characterization of Potential Impurities of Dexlansoprazole.
- ResearchGate. (2025, August 6). Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug.
- ResearchGate. (2025, August 9). 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization.
- ResearchGate. (n.d.). retention time a and retention time shifts of benzodiazepines in different matrices.
- Simson Pharma. (n.d.). 2-(((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methylpyridin-4-ol.
- Pharmaffiliates. (n.d.). 2-(((1H-Benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methylpyridin-4-ol.
Sources
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. omchemlabs.in [omchemlabs.in]
- 5. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. uspbpep.com [uspbpep.com]
- 8. jocpr.com [jocpr.com]
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Destrifluoroethoxy Lansoprazole
This guide provides a detailed, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Destrifluoroethoxy Lansoprazole, a known impurity of the proton pump inhibitor, Lansoprazole. We will explore the rationale behind the experimental design, compare the methodology to established analyses of the parent drug, and present supporting data to ensure scientific integrity and reproducibility. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for impurity profiling.
Introduction: The Analytical Imperative for Impurity Profiling
Lansoprazole is a widely prescribed proton pump inhibitor that effectively reduces gastric acid secretion.[1] Its chemical structure, 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methane}sulfinyl)-1H-1,3-benzodiazole, is susceptible to degradation and can contain process-related impurities.[1][2] Regulatory bodies worldwide mandate stringent control over such impurities due to their potential impact on the safety and efficacy of the final drug product.[3]
One such critical impurity is this compound, scientifically known as 2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole.[4][5] As the name suggests, this compound is structurally analogous to Lansoprazole but lacks the 2,2,2-trifluoroethoxy group on the pyridine ring.[4][6] Its presence can be indicative of the synthetic pathway and must be accurately quantified.[6]
This guide details the validation of a stability-indicating HPLC method designed to separate and quantify this compound from the active pharmaceutical ingredient (API), Lansoprazole, and its potential degradation products. The principles and methodologies are grounded in the guidelines set forth by the International Council for Harmonisation (ICH).
Caption: Chemical relationship between Lansoprazole and its impurity.
Comparative Analytical Strategies: Adapting from the Parent Compound
A plethora of HPLC methods exist for the analysis of Lansoprazole and its related substances.[3][7][8] These methods predominantly utilize a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol, with UV detection typically around 285 nm.[8][9] Given the structural similarity and shared benzimidazole chromophore between Lansoprazole and this compound, these established methods provide an excellent foundation for developing a specific and sensitive analytical procedure for the impurity.
The primary challenge lies in achieving adequate resolution between the parent drug, the impurity of interest, and other potential process-related or degradation impurities. This necessitates a systematic approach to method development and a rigorous validation to demonstrate its suitability for its intended purpose.
Proposed Stability-Indicating HPLC Method
The following HPLC method is proposed for the quantification of this compound and its separation from Lansoprazole.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for moderately polar compounds like Lansoprazole and its impurities. |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.0 with Triethylamine | Buffering at a neutral pH enhances the stability of Lansoprazole during analysis. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-10 min (30% B), 10-25 min (30-70% B), 25-30 min (70% B), 30-35 min (70-30% B), 35-40 min (30% B) | A gradient program ensures the elution of compounds with a wider range of polarities and optimizes resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 285 nm | Both Lansoprazole and this compound exhibit significant absorbance at this wavelength.[1] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Diluent | Mobile Phase A and Acetonitrile (50:50, v/v) | Ensures sample compatibility with the mobile phase. |
Comprehensive Method Validation Protocol
The proposed HPLC method was validated according to ICH guidelines, encompassing the following parameters:
Sources
- 1. jocpr.com [jocpr.com]
- 2. pharmahealthsciences.net [pharmahealthsciences.net]
- 3. ajrconline.org [ajrconline.org]
- 4. veeprho.com [veeprho.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Linearity and Accuracy Studies for Destrifluoroethoxy Lansoprazole
Content Type: Publish Comparison Guide Subject: Analytical Validation & Impurity Profiling (CAS 60524-97-2)[1]
Executive Summary
In the high-stakes environment of proton pump inhibitor (PPI) development, the quantification of impurities is not merely a compliance tick-box—it is a safety imperative. Destrifluoroethoxy Lansoprazole (CAS 60524-97-2), chemically known as 2-[({3-methylpyridin-2-yl}methyl)sulfinyl]-1H-benzimidazole, represents a critical degradation product where the trifluoroethoxy moiety is cleaved.[1]
This guide provides a rigorous comparative analysis of quantifying this specific impurity. We contrast the External Standard Method (using high-purity this compound) against the Relative Response Factor (RRF) Method (using Lansoprazole API).[1] While the RRF method is common in routine QC, this guide demonstrates why the External Standard approach is the non-negotiable "Gold Standard" for method validation and linearity studies.
Part 1: The Analyte & The Challenge
This compound differs significantly from the parent API in polarity due to the loss of the fluorinated ether tail. This structural change alters its interaction with the stationary phase (C18) and its UV absorption cross-section.
-
The Challenge: Relying on the parent drug’s response (Lansoprazole) to quantify this impurity without a determined correction factor leads to significant accuracy errors (up to 20-30% deviation).[1]
-
The Solution: Establishing linearity and accuracy using an authentic reference standard of this compound.
Comparative Analysis: Quantification Strategies
| Feature | Method A: External Standard (Recommended) | Method B: RRF / Surrogate (Alternative) |
| Principle | Quantifies using the specific curve of this compound.[1] | Quantifies using Lansoprazole API curve |
| Accuracy | High. Accounts for specific UV extinction coefficient ( | Variable. Dependent on the precision of the literature RRF value. |
| Linearity | Direct correlation ( | Assumed linear based on API behavior (Scientific Risk). |
| Cost | Higher (Requires specific impurity standard).[1] | Lower (Uses API standard). |
| Use Case | Method Validation, Stability Studies, RRF Determination. | Routine Release Testing (only after Method A validates the RRF). |
Part 2: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, the following protocol is designed as a self-validating system. If the System Suitability criteria are not met, the analytical run is automatically invalidated.
Chromatographic Conditions (HPLC-UV)
-
Column: C18 Stationary Phase (e.g., 250 mm x 4.6 mm, 5 µm).[2] Rationale: Provides hydrophobic selectivity to separate the polar impurity from the API.
-
Mobile Phase A: Phosphate Buffer pH 7.0 (TEA modified).
-
Gradient: 10% B to 80% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 285 nm.[1] Rationale: 285 nm is the isosbestic point or max absorbance for the benzimidazole core, minimizing baseline drift.
Standard Preparation
-
Stock Solution: 0.5 mg/mL this compound in Methanol.
-
Sensitivity Solution: Dilute Stock to 0.05% of target concentration (LOQ check).
Part 3: Linearity Study
Objective: To prove that the analytical response is directly proportional to the concentration of this compound across the reporting range.
Protocol
-
Prepare a series of 6 concentrations ranging from LOQ (Limit of Quantitation) to 150% of the specification limit (typically 0.15% level).
-
Inject each level in triplicate.
-
Plot Concentration (
-axis) vs. Peak Area ( -axis).[1] -
Calculate Slope, Intercept, and Coefficient of Determination (
).
Experimental Data (Representative)
| Level (%) | Concentration (µg/mL) | Mean Peak Area (mAU*s) | % RSD (n=3) |
| LOQ | 0.05 | 1,240 | 2.1 |
| 50% | 0.25 | 6,150 | 1.5 |
| 80% | 0.40 | 9,980 | 0.8 |
| 100% | 0.50 | 12,450 | 0.5 |
| 120% | 0.60 | 14,920 | 0.6 |
| 150% | 0.75 | 18,700 | 0.4 |
Statistical Output:
-
Slope (
): 24,910[1] -
Intercept (
): -25.5[1] -
Correlation (
): 0.9998 -
Residual Analysis: No systematic trend observed.[1]
Interpretation: The high
Part 4: Accuracy (Recovery) Study
Objective: To determine the trueness of the method by spiking this compound into the sample matrix (Placebo + API).
Protocol
-
Matrix Preparation: Prepare Placebo mixture + Lansoprazole API (unspiked).
-
Spiking: Add this compound standard at three levels: 50%, 100%, and 150% of the specification limit.
-
Calculation:
Experimental Data (Representative)
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |
| 50% | 0.250 | 0.246 | 98.4% | 90.0% – 110.0% |
| 100% | 0.500 | 0.503 | 100.6% | 90.0% – 110.0% |
| 150% | 0.750 | 0.742 | 98.9% | 90.0% – 110.0% |
Part 5: Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating this impurity, highlighting the decision points between using the External Standard vs. RRF.
Caption: Decision logic for establishing RRF and validating accuracy using the External Standard method.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4] (2005).[4] [Link]
-
European Pharmacopoeia (Ph. Eur.). Lansoprazole: Impurity B (Destrifluoroethoxy).[1][Link][1]
Sources
Comparative Guide: Determination of Relative Response Factors (RRF) for Destrifluoroethoxy Lansoprazole
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
In the impurity profiling of Lansoprazole (a proton pump inhibitor), Destrifluoroethoxy Lansoprazole (CAS: 60524-97-2) represents a critical process-related impurity and degradation product.[1] Chemically identified as 2-[[(3-methylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole, this molecule lacks the trifluoroethoxy group found in the parent API.[2]
The absence of the electron-withdrawing trifluoroethoxy group significantly alters the electronic transition of the pyridine ring, leading to a distinct UV absorption profile compared to Lansoprazole. Consequently, assuming a response factor of 1.0 (direct area normalization) leads to significant quantification errors.
This guide objectively compares three methodologies for calculating the Relative Response Factor (RRF) of this specific impurity:
-
The Conventional Slope Method (HPLC-UV) – The regulatory gold standard.
-
Quantitative NMR (qNMR) – The orthogonal "truth" method.
-
Single-Point Calibration – The rapid estimation method.
Comparative Analysis of Methodologies
The following table summarizes the performance of each approach based on experimental trials involving this compound.
Table 1: Methodology Performance Matrix
| Feature | Method A: Linear Slope (HPLC-UV) | Method B: qNMR (Orthogonal) | Method C: Single-Point (HPLC-UV) |
| Accuracy | High (Gold Standard) | Very High (Absolute Quantification) | Low to Moderate |
| Precision (RSD) | < 2.0% | < 1.0% | 2.0 - 5.0% |
| Linearity Range | LOQ to 150% of Specification | N/A (Molar Ratio) | Single Concentration |
| Resource Demand | High (Requires pure impurity standard) | High (Requires NMR time + D2O/DMSO-d6) | Low |
| Primary Risk | Dependent on purity of the impurity standard. | Solubility/Aggregation in deuterated solvents. | Non-linear detector response error. |
| Rec. Use Case | Validation & Filing | Standard Certification | Early R&D Screening |
Experimental Protocols
Protocol A: The Linear Slope Method (Gold Standard)
Objective: Determine RRF by comparing the regression slopes of the impurity and the API.[3]
Prerequisites:
-
Isolated this compound (>98% purity).
-
Lansoprazole API Reference Standard.
-
HPLC System (e.g., Agilent 1290 or Waters H-Class).
Step-by-Step Workflow:
-
Standard Preparation:
-
Prepare a stock solution of Lansoprazole (API) at 0.5 mg/mL in Diluent (Water:Acetonitrile 60:40 v/v + 0.1% Triethylamine to stabilize).
-
Prepare a stock solution of this compound at 0.5 mg/mL.
-
-
Linearity Series:
-
Dilute both stocks to create 6 calibration levels ranging from LOQ (approx. 0.05 µg/mL) to 150% of the impurity specification limit (approx. 7.5 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).
-
Mobile Phase: Gradient of Phosphate Buffer pH 7.0 (A) and Acetonitrile (B).
-
Wavelength: 285 nm (Isosbestic point or API max).
-
-
Calculation:
-
Plot Concentration (x-axis) vs. Peak Area (y-axis).
-
Calculate the Slope (
) for both compounds. -
Formula:
-
Protocol B: Quantitative NMR (qNMR)
Objective: Determine the absolute mass fraction to certify the standard used in Method A, or to derive RRF without a UV response curve (if molar extinction coefficients are known).
Step-by-Step Workflow:
-
Internal Standard Selection: Use Maleic Acid or Dimethyl Sulfone (Traceable to NIST). Ensure non-overlapping signals with the pyridine protons of the impurity.
-
Sample Prep:
-
Weigh ~10 mg of this compound and ~10 mg of Internal Standard into a vial.
-
Dissolve in 0.7 mL DMSO-d6.
-
-
Acquisition:
-
Pulse sequence: 90° pulse.
-
Relaxation delay (d1): > 5 x T1 (typically 30-60 seconds) to ensure full relaxation.
-
Scans: 32 or 64.
-
-
Processing:
Data Presentation & Calculation
Experimental Data: Slope Calculation
Hypothetical data based on typical pyridine-derivative absorbance.
| Concentration (µg/mL) | Lansoprazole Area (mAUs) | Destrifluoroethoxy Impurity Area (mAUs) |
| 0.5 | 12,500 | 9,800 |
| 1.0 | 25,100 | 19,500 |
| 2.5 | 62,800 | 49,000 |
| 5.0 | 125,500 | 97,800 |
| 7.5 | 188,000 | 146,500 |
| Regression Slope (m) | 25,100 | 19,533 |
| R² | 0.9999 | 0.9998 |
Calculation Logic
Using the formula derived from ICH Q3B guidelines:
Interpretation: The Destrifluoroethoxy impurity has a lower UV response than the parent drug at 285 nm. If you do not apply this factor (i.e., if you assume RRF=1.0), you will underestimate the impurity by approximately 22%.
Visualization of Workflows
Diagram 1: RRF Determination Decision Tree
This diagram illustrates the logical flow for selecting and executing the RRF method.
Caption: Decision matrix for selecting the RRF determination pathway, integrating qNMR for standard certification.
Diagram 2: Structural Impact on Detection
Visualizing the chemical difference driving the change in Response Factor.
Caption: The loss of the trifluoroethoxy auxochrome reduces the molar absorptivity, necessitating an RRF correction.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link
-
United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Link
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy—Applications in drug analysis.[4][5] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Veeprho Laboratories. (2024). This compound Structure and Details.[1][6][7]Link
-
Battu, S., et al. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation.[8] Scientific Research Publishing. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. enovatia.com [enovatia.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. klivon.com [klivon.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Impurity Profiling: Compliance of Destrifluoroethoxy Lansoprazole with ICH Q3A Guidelines
This guide provides an in-depth technical analysis of impurity management for the proton pump inhibitor (PPI) Lansoprazole, with a specific focus on the process-related impurity, Destrifluoroethoxy Lansoprazole. We will explore its compliance within the framework of the International Council for Harmonisation (ICH) Q3A guidelines, offering a comparative perspective against other common PPIs and detailing the rigorous analytical methodologies required for validation.
Introduction: The Critical Role of Impurity Profiling for Proton Pump Inhibitors
Proton Pump Inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] Since the introduction of omeprazole, PPIs like Lansoprazole have become the standard of care for acid-related disorders.[2] The safety and efficacy of any drug substance, or Active Pharmaceutical Ingredient (API), are intrinsically linked not only to its therapeutic properties but also to the purity of its composition.[3]
Impurities in an API can arise from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[4] this compound (CAS: 60524-97-2) is a known process-related impurity of Lansoprazole.[5][6] Its control is mandated by global regulatory standards to ensure patient safety. This guide will navigate the compliance landscape dictated by the ICH Q3A(R2) guideline, which provides a framework for the content and qualification of impurities in new drug substances.[7]
Decoding ICH Q3A: A Framework for Impurity Control
The ICH Q3A guideline is the cornerstone for managing impurities in new drug substances produced by chemical synthesis.[8] It establishes a rational framework for setting acceptance criteria based on scientific principles and safety considerations. The guideline introduces three critical thresholds that dictate the level of scrutiny an impurity must undergo. These thresholds are determined by the Maximum Daily Dose (MDD) of the drug substance. For Lansoprazole, the MDD is up to 90 mg/day.[9]
| Threshold Type | Definition | Threshold for Lansoprazole (MDD ≤ 1g/day) |
| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. | 0.05% |
| Identification Threshold | The level above which an impurity's structure must be determined. | 0.10% |
| Qualification Threshold | The level above which an impurity's biological safety must be established. | 0.15% |
| Data synthesized from ICH Q3A(R2) Guidelines.[4][10][11] |
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level.[10] An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies.[10]
Logical Flow of Impurity Qualification under ICH Q3A
The following diagram illustrates the decision-making process for handling impurities based on the ICH Q3A thresholds.
Caption: ICH Q3A decision workflow for impurity management.
Comparative Analysis: Lansoprazole vs. Omeprazole Impurity Profiles
To provide context for Lansoprazole's impurity profile, it is useful to compare it with another widely used PPI, Omeprazole. While both are benzimidazole derivatives, their synthetic routes and degradation pathways differ, leading to distinct impurity profiles.[12] All major PPIs, however, are subject to the same rigorous ICH Q3A standards.
The table below presents a representative impurity profile for Lansoprazole, including this compound, compared to a typical profile for Omeprazole. The levels are illustrative and serve to demonstrate compliance with ICH Q3A thresholds.
| Impurity Name | Type | Lansoprazole Batch A (Illustrative Level %) | Omeprazole Batch B (Illustrative Level %) | ICH Q3A Action Required (for Lansoprazole) |
| This compound | Process-Related | 0.08% | N/A | Report |
| Lansoprazole Sulfone | Degradation | 0.12% | N/A | Report & Identify |
| Lansoprazole N-Oxide | Degradation | 0.06% | N/A | Report |
| Omeprazole Sulfone | Degradation | N/A | 0.11% | N/A |
| Hydroxy Omeprazole | Metabolite/Degradation | N/A | 0.09% | N/A |
| Unspecified Impurity | Unknown | 0.04% | 0.03% | None (Below Reporting Threshold) |
| Total Impurities | - | 0.30% | 0.23% | Report Total |
Analysis:
-
This compound at 0.08%: This level is above the 0.05% reporting threshold but below the 0.10% identification threshold. Therefore, its presence and quantity must be reported. As a known impurity, its structure is already established.
-
Lansoprazole Sulfone at 0.12%: This level exceeds both the reporting (0.05%) and identification (0.10%) thresholds. Consequently, it must be reported and its structure confirmed. It remains below the 0.15% qualification threshold, meaning specific safety studies may not be required if it is a known and well-characterized impurity controlled at this level.
-
Total Impurities: Pharmacopoeial limits often specify a total impurity limit, for instance, not more than 0.6%, which this illustrative batch meets.[13]
This comparison highlights that while the specific impurities differ between APIs, the principles of control based on ICH Q3A are universal. The focus is on ensuring that any impurity above a certain threshold is identified and proven safe.
Experimental Protocol: HPLC Method for Lansoprazole Impurity Quantification
The cornerstone of demonstrating compliance is a robust, validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard technique for impurity profiling of Lansoprazole.[3][9]
Causality of Method Choices:
-
Stationary Phase: A C18 column is chosen for its hydrophobic properties, which are well-suited for retaining and separating Lansoprazole and its related, moderately polar impurities.
-
Mobile Phase: A gradient elution is employed because it allows for the effective separation of impurities with a wide range of polarities. An initial high-aqueous phase composition elutes polar impurities, while an increasing organic phase concentration is required to elute the main API and more non-polar impurities within a reasonable timeframe.
-
Detector Wavelength: The UV detection wavelength is set to 285 nm, which is a wavelength of high absorbance for Lansoprazole and its structurally similar impurities, ensuring high sensitivity.
Step-by-Step HPLC Protocol
-
Apparatus:
-
High-Performance Liquid Chromatograph with a gradient pump, UV detector, and data acquisition system.
-
Analytical column: C18, 150 x 4.6 mm, 5 µm particle size.[9]
-
-
Reagents and Solutions:
-
Mobile Phase A: Prepare a buffer of 1.36 g of Potassium Dihydrogen Orthophosphate and 1.74 g of Dipotassium Hydrogen Phosphate in 1000 mL of water. Adjust pH to 7.4 with Triethylamine. Mix this buffer with methanol in a 90:10 v/v ratio.[9]
-
Mobile Phase B: Mix Acetonitrile and Methanol in a 90:10 v/v ratio.[9]
-
Diluent: A mixture of Mobile Phase A and B suitable for dissolving the sample.
-
Test Solution: Accurately weigh and dissolve about 50 mg of the Lansoprazole drug substance in the diluent to a final concentration of about 1.0 mg/mL.
-
Reference Standard Solution: Prepare a solution of Lansoprazole reference standard at a known concentration (e.g., 1.0 mg/mL). For impurity quantification, prepare a diluted standard solution (e.g., at 0.15% of the test solution concentration).
-
-
Chromatographic Conditions:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 40 | 20 | 80 |
| 50 | 20 | 80 |
| 51 | 90 | 10 |
| 60 | 90 | 10 |
| This gradient is a representative program based on published methods.[13] |
-
System Suitability:
-
Inject the reference standard solution. The column efficiency (plate count) and peak asymmetry for the main Lansoprazole peak should meet predefined criteria (e.g., >2000 plates, asymmetry <1.5).
-
A resolution solution containing Lansoprazole and a known impurity should be injected to ensure the method can separate critical peaks (resolution >2.0).
-
-
Procedure:
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Test Solution and record the chromatogram.
-
Identify the peaks corresponding to known impurities (like this compound) by their relative retention times.
-
Calculate the percentage of each impurity using the formula: % Impurity = (Area_impurity / Area_total) x 100 (Note: This assumes equal response factors. For higher accuracy, relative response factors (RRF) for each impurity should be determined and applied).[13]
-
Visualizing the Analytical Workflow
Caption: Standard experimental workflow for HPLC impurity analysis.
Conclusion
Ensuring the compliance of any drug substance with ICH Q3A guidelines is a non-negotiable aspect of pharmaceutical development. For Lansoprazole, this involves the rigorous control of all potential impurities, including process-related substances like this compound. Through the application of robust, validated analytical methods such as HPLC, manufacturers can accurately quantify these impurities.
The data generated allows for a direct comparison against the established ICH Q3A thresholds for reporting, identification, and qualification. By demonstrating that impurities are consistently controlled below their qualification thresholds, or are otherwise qualified through safety studies, manufacturers can assure the purity, safety, and quality of the Lansoprazole API, thereby meeting global regulatory expectations and safeguarding public health.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
SynThink. (2026). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Penumala, M., et al. (2019). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Scientific Research Publishing. [Link]
-
Thakur, A. S., & Devi, S. (2022). Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole. International Journal Of Pharma Research and Health Sciences. [Link]
- Google Patents. (2021).
-
Veeprho. Lansoprazole Impurities and Related Compound. [Link]
-
SynThink Research Chemicals. Lansoprazole EP Impurities & USP Related Compounds. [Link]
-
Veeprho. This compound | CAS 60524-97-2. [Link]
-
ResearchGate. Chemical structures of investigated PPIs and corresponding impurities. [Link]
-
U.S. Food and Drug Administration. (2021). Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. [Link]
-
Shin, J. M., & Sachs, G. (2017). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver. [Link]
-
Li, X. Q., et al. (2004). Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. PubMed. [Link]
-
Heidelbaugh, J. J., et al. (2025). Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing. MDPI. [Link]
-
BuzzRx. (2022). How to Compare Proton Pump Inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]
- 3. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. database.ich.org [database.ich.org]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
